CC-885-CH2-Peg1-NH-CH3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H30ClN5O5 |
|---|---|
分子量 |
528.0 g/mol |
IUPAC 名称 |
1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea |
InChI |
InChI=1S/C26H30ClN5O5/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34) |
InChI 键 |
CHFAZLBAAPOQTD-UHFFFAOYSA-N |
规范 SMILES |
CNCCOCCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CC-885
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-885 is a potent small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a "molecular glue," inducing the proteasomal degradation of specific neosubstrates, most notably the translation termination factor GSPT1. This targeted protein degradation leads to potent anti-tumor activity, particularly in hematological malignancies such as acute myeloid leukemia (AML). This guide provides a comprehensive overview of the core mechanism of action of CC-885, including the molecular interactions, signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
CC-885 exerts its therapeutic effects by hijacking the ubiquitin-proteasome system. The core of its mechanism lies in its ability to bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, creating a novel protein interface that promotes the recruitment of neosubstrates, which are not endogenous targets of CRBN.[1][2]
The primary and most well-characterized neosubstrate of CC-885 is the Guanine Nucleotide Releasing Factor 1 (GSPT1), a key component of the translation termination complex.[3][4] The formation of a stable ternary complex between CRBN, CC-885, and GSPT1 is the critical initiating event.[5][6] This proximity facilitates the polyubiquitination of GSPT1 by the CRL4-CRBN E3 ligase. Ubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of the GSPT1 protein within the cancer cell.[4]
The degradation of GSPT1 has profound consequences for cancer cells. It disrupts translation termination, leading to ribosome stalling and the activation of the integrated stress response (ISR).[4][7] This ultimately culminates in apoptosis and cell death, demonstrating potent anti-proliferative effects in various cancer models.[3] While GSPT1 is the primary driver of CC-885's anti-tumor activity, other neosubstrates such as PLK1, BNIP3L, and CDK4 have also been identified, suggesting a broader, context-dependent mechanism of action.[8][9]
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by CC-885 and a typical experimental workflow to validate its mechanism of action are depicted below.
Quantitative Data
The following tables summarize key quantitative data for CC-885, including its anti-proliferative activity and its efficacy in inducing GSPT1 degradation in various cancer cell lines.
Table 1: Anti-proliferative Activity of CC-885 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| THP1 | Acute Myeloid Leukemia | 0.05 (WT), >1 (IRAK4KO) | [10] |
| MDSL | Acute Myeloid Leukemia | 0.005 (WT), >0.1 (IRAK4KO) | [10] |
| Various AML cell lines | Acute Myeloid Leukemia | 10⁻⁶ - 1 | [11] |
| THLE-2 | Human Liver Epithelial | 10⁻⁶ - 1 | [11] |
| MV4-11 | Acute Myeloid Leukemia | 0.018 (±0.001) | [12] |
Table 2: GSPT1 Degradation Profile of CC-885
| Cell Line | Time Point | DC50 (nM) | Dmax (%) | Reference |
| MOLM13 | - | - | Qualitatively shown | [13] |
| MV4-11 | 24 hours | 2.1 | ~90 | [12] |
Table 3: Binding Affinities of the CRBN-CC-885-GSPT1 Ternary Complex
| Parameter | Value | Method | Reference |
| Kd (CRBN-CC-885) | 71 nM | MST | [1] |
| Kd (CRBN-CC-885 + GSPT1) | 1.8 nM | MST | [1] |
| IC50 (CRBN binding) | 18 nM | FP assay | [1] |
Detailed Experimental Protocols
Protein Degradation Assay via Western Blot
This protocol details the procedure to quantify the degradation of GSPT1 in cancer cells following treatment with CC-885.[13][14][15]
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM13)
-
CC-885 (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of CC-885 (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the GSPT1 signal to the loading control (β-actin). Calculate the percentage of GSPT1 degradation relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the CC-885-dependent interaction between CRBN and GSPT1.[8][16]
Materials:
-
Cells treated with CC-885 and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-GSPT1).
-
Protein A/G magnetic beads.
-
Wash buffer (lysis buffer without detergent).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Antibodies for Western blotting (anti-CRBN and anti-GSPT1).
Procedure:
-
Cell Lysis: Lyse the treated cells in Co-IP lysis buffer on ice. Centrifuge to clear the lysate.
-
Immunoprecipitation: Incubate the cleared lysate with the immunoprecipitating antibody for 2-4 hours at 4°C with gentle rotation.
-
Bead Incubation: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both CRBN and GSPT1 to confirm their co-precipitation.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of GSPT1 in a cell-free system to confirm that CC-885 directly promotes this modification.[17]
Materials:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), CRL4-CRBN E3 ligase complex, and GSPT1.
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
CC-885.
-
Antibodies for Western blotting (anti-GSPT1, anti-ubiquitin).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN, GSPT1, and ubiquitin in the reaction buffer.
-
Initiation: Add CC-885 at various concentrations. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Resolve the reaction products by SDS-PAGE and analyze by Western blot using an anti-GSPT1 antibody to detect higher molecular weight ubiquitinated forms of GSPT1. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Clinical Development and Future Perspectives
CC-885 has demonstrated potent preclinical anti-tumor activity, particularly in AML.[3] However, its clinical development has been challenging due to off-target toxicities associated with the degradation of multiple neosubstrates.[3][7] This has led to the development of second-generation GSPT1 degraders, such as CC-90009, which exhibit greater selectivity for GSPT1 and a more favorable toxicity profile.[3][7] A phase 1 clinical trial for CC-90009 in patients with relapsed/refractory AML and advanced solid tumors has been initiated (NCT02848001). The insights gained from the study of CC-885 have been instrumental in advancing the field of targeted protein degradation and have paved the way for the development of more specific and potent molecular glue degraders for cancer therapy.
Conclusion
CC-885 is a pioneering molecular glue that effectively induces the degradation of the oncoprotein GSPT1 through the CRL4-CRBN E3 ligase complex. Its mechanism of action has been extensively characterized, providing a solid foundation for the rational design of next-generation protein degraders. While clinical progression of CC-885 itself has been limited, the knowledge garnered from its study continues to fuel the development of novel and highly selective cancer therapeutics. This technical guide provides a comprehensive resource for researchers to understand and further investigate the intricate mechanism of CC-885 and other molecular glues.
References
- 1. Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trio of studies yield new insights into AML treatment for various high-risk subtypes | Dana-Farber Cancer Institute [dana-farber.org]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to neoDegraders in Targeted Therapy
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" with conventional small molecule inhibitors.[1][2] Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues function by hijacking the body's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate target proteins.[3] However, standalone degraders often face challenges with poor membrane permeability and a lack of tissue selectivity, leading to potential off-target effects.[4]
To overcome these limitations, a new class of therapeutics known as Degrader-Antibody Conjugates (DACs) has been developed.[4][5] These constructs merge the high specificity of monoclonal antibodies with the catalytic efficiency of protein degraders.[6] A "neoDegrader" is a term for the protein degrader payload, often a molecular glue, which is conjugated to an antibody to form what Orum Therapeutics has termed an Antibody-neoDegrader Conjugate (AnDC™).[4][7] This guide provides a detailed technical overview of the neoDegrader concept, its mechanism of action, key preclinical data, and the experimental protocols used for its validation.
Core Concept: The Antibody-neoDegrader Conjugate (AnDC)
An AnDC is a sophisticated biopharmaceutical that builds upon the framework of an Antibody-Drug Conjugate (ADC). In contrast to traditional ADCs that carry cytotoxic payloads to kill cancer cells, an AnDC delivers a neoDegrader payload to induce the specific degradation of an intracellular target protein.[1][4]
The structure consists of three primary components:
-
Monoclonal Antibody (mAb) : Provides exquisite specificity by targeting a particular antigen expressed on the surface of cancer cells (e.g., HER2).[2][]
-
neoDegrader (Payload) : An engineered small molecule, such as a molecular glue, designed to recruit a specific E3 ubiquitin ligase to a target protein.[7]
-
Linker : A chemical bridge that connects the antibody to the neoDegrader payload. This linker is often designed to be stable in circulation but cleavable within the target cell's internal environment (e.g., the lysosome), ensuring the payload is released only after internalization.[1][]
The overarching mechanism involves the antibody guiding the neoDegrader to the desired cell population, thereby overcoming the delivery challenges of unconjugated degraders and enhancing the therapeutic window.[9]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Once released inside the target cell, the neoDegrader payload initiates a catalytic cycle of protein degradation.[1] Unlike inhibitors that require sustained occupancy of a protein's active site, a single neoDegrader molecule can mediate the destruction of multiple target protein molecules.[3]
The key steps are as follows:
-
Ternary Complex Formation : The neoDegrader, acting as a "molecular glue," facilitates a new protein-protein interaction, forming a ternary complex between the target protein and an E3 ubiquitin ligase (e.g., Cereblon).[3][7]
-
Ubiquitination : Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues of the target protein. This results in a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition : The polyubiquitin chain acts as a recognition signal for the 26S proteasome.
-
Degradation : The proteasome unfolds and degrades the tagged protein into small peptides, while the neoDegrader is released to repeat the cycle.[6]
Data Presentation: Preclinical Efficacy
The AnDC platform has yielded promising preclinical candidates, most notably ORM-6151 for hematologic cancers and ORM-5029 for solid tumors. The target for these neoDegraders is GSPT1 (G1 to S phase transition 1), a translation termination factor essential for tumor cell survival.[1][2]
Table 1: Preclinical Data for ORM-6151 (CD33-Targeted AnDC)
| Metric | Result | Cell Lines / Model | Citation |
| Potency | Picomolar activity | CD33-expressing cell lines | [4] |
| Comparative Potency | 10–1,000-fold greater than other GSPT1 degraders (e.g., CC-90009) and Mylotarg (ADC) | CD33-expressing cell lines | [1] |
| Efficacy in Resistant Lines | Robust activity | Mylotarg-resistant AML lines (AML193, Kasumi6) | [1] |
| Efficacy in Patient Samples | Picomolar cytotoxicity, outperforming CC-90009 and Mylotarg | Primary relapsed/refractory AML patient blasts | [1] |
| In Vivo Efficacy | Robust and durable anti-tumor activity | Multiple disseminated xenograft models | [1] |
Table 2: Preclinical Data for ORM-5029 (HER2-Targeted AnDC)
| Metric | Result | Cell Lines / Model | Citation |
| Cell Line Sensitivity | HER2+ breast cancer cell lines were more sensitive to GSPT1 degradation than average | Panel of cell lines | [2] |
| Target Specificity | Specific GSPT1 degradation with no significant depletion of over 6,500 other proteins | Unbiased global proteomics evaluation | [2] |
| In Vivo Efficacy | Robust efficacy observed following a single dose as low as 3 mg/kg | Several in vivo xenograft models | [2] |
| Comparative In Vivo Efficacy | Single-dose activity superior to Kadcyla® and comparable to Enhertu® at an equivalent dose | BT474 xenograft model | [2] |
| Pharmacodynamics | Tumor growth inhibition correlated with the degree and duration of GSPT1 depletion | HCC1569 xenograft model | [2] |
Experimental Protocols
The validation of a neoDegrader-based therapeutic involves a series of specific in vitro and in vivo assays.
Protocol 1: In Vitro Cytotoxicity and Protein Degradation Assay
Objective: To determine the potency (IC50) of the AnDC in cancer cells and confirm on-target protein degradation.
Methodology:
-
Cell Culture: HER2-positive (e.g., BT474, SK-BR-3) and HER2-negative (e.g., MDA-MB-231) breast cancer cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates for cytotoxicity or 6-well plates for protein analysis. They are then treated with serial dilutions of the AnDC (e.g., ORM-5029), a non-targeting control AnDC, the unconjugated neoDegrader, or vehicle control for 72-120 hours.
-
Cytotoxicity Assessment: Cell viability is measured using a commercial assay (e.g., CellTiter-Glo®). Luminescence is read on a plate reader, and data is normalized to vehicle-treated controls. IC50 curves are generated using non-linear regression.
-
Protein Degradation Analysis (Western Blot):
-
Following treatment (e.g., 24, 48, 72 hours), cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., GSPT1) and a loading control (e.g., GAPDH, β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the level of protein degradation relative to the loading control.
-
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the AnDC in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude) are used.
-
Tumor Implantation: Human cancer cells (e.g., BT474) are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, AnDC at 3 mg/kg, ADC comparator like Kadcyla®).
-
Dosing: The AnDC is administered, typically as a single intravenous (IV) injection.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set period.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA). For pharmacodynamic studies, tumors may be harvested at various time points post-treatment to analyze target protein levels via Western blot or immunohistochemistry.[2]
Conclusion
The neoDegrader concept, actualized in the form of Antibody-neoDegrader Conjugates, represents a significant advancement in targeted cancer therapy. By combining the cell-specific delivery of antibodies with the catalytic and potent action of protein degraders, this technology can effectively target intracellular oncoproteins that are critical for tumor survival.[4][9] Preclinical data for GSPT1-targeting AnDCs demonstrates superior potency and robust anti-tumor activity, even in drug-resistant models.[1][2] As these novel agents progress through clinical development, they hold the promise of overcoming the limitations of both traditional ADCs and standalone degrader molecules, potentially offering a new paradigm for treating a wide range of cancers.[5]
References
- 1. Antibody-Degrader Conjugates (DACs): The Next Evolution of Antibody-Drug Conjugates | Biopharma PEG [biochempeg.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. geneonline.com [geneonline.com]
- 6. what are the top Degrader-antibody conjugates companies? [synapse.patsnap.com]
- 7. Orum Therapeutics To Present Preclinical Data For ORM-5029, A Novel Antibody Neodegrader Conjugate, At The AACR Annual Meeting 2022 — Orum Therapeutics [orumrx.com]
- 9. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CC-885-CH2-Peg1-NH-CH3 for Antibody neoDegrader Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of CC-885-CH2-Peg1-NH-CH3 in the development of Antibody neoDegrader Conjugates (AnDCs). This document details the core principles of targeted protein degradation using CC-885, a potent molecular glue that induces the degradation of the translation termination factor GSPT1. By conjugating a derivative of CC-885 to a monoclonal antibody, researchers can achieve tumor-specific delivery of this potent degrader, offering a novel and promising therapeutic modality in oncology.
Introduction to CC-885 and GSPT1 Degradation
CC-885 is a small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[][2] Unlike traditional enzyme inhibitors, CC-885 acts as a "molecular glue," inducing a novel interaction between CRBN and the neosubstrate GSPT1 (G1 to S phase transition protein 1).[][3][4] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[5][6]
GSPT1 is a crucial component of the translation termination complex.[][3] Its degradation leads to impaired translation termination, ribosome stalling, and activation of the Integrated Stress Response (ISR).[6][7][8] The ISR, in turn, promotes apoptosis in cancer cells, often in a TP53-independent manner, making this a valuable mechanism for treating tumors with TP53 mutations.[][7][9] While potent, the systemic degradation of GSPT1 can lead to toxicities.[3][10] Degrader-Antibody Conjugates (DACs) or Antibody neoDegrader Conjugates (AnDCs) offer a solution by using a monoclonal antibody to selectively deliver the GSPT1 degrader to tumor cells, thereby increasing the therapeutic window.[11][12][13]
The molecule this compound is a derivative of CC-885 functionalized with a short PEG linker and a terminal amine group, designed for conjugation to an antibody.[14][15][16]
Synthesis of this compound neoDegrader
While the exact, publicly disclosed synthesis protocol for this compound is proprietary, a representative synthesis can be postulated based on the structure and known chemical principles for creating functionalized linkers for bioconjugation. The synthesis would involve modifying the CC-885 core structure to introduce a reactive handle for linker attachment.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of the CC-885 neoDegrader payload.
Antibody neoDegrader Conjugate (AnDC) Synthesis
The conjugation of the this compound payload to a monoclonal antibody (mAb) is a critical step in creating the AnDC. A common and effective method is site-specific conjugation to engineered cysteine residues on the antibody, which allows for a homogenous product with a controlled drug-to-antibody ratio (DAR).[17][18] This typically involves a maleimide-thiol reaction. The terminal amine on the CC-885 payload would first be reacted with a bifunctional linker containing a maleimide (B117702) group.
AnDC Synthesis Workflow:
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Orum Therapeutics Presents Positive Preclinical Data Of ORM-6151, A First-In-Class, CD33-GSPT1 Dual-Precision Targeted Protein Degrader For AML, At ASH 2022 — Orum Therapeutics [orumrx.com]
- 13. Orum Therapeutics To Present Preclinical Data For ORM-5029, A Novel Antibody Neodegrader Conjugate, At The AACR Annual Meeting 2022 — Orum Therapeutics [orumrx.com]
- 14. Paper: Potent in Vitro and In Vivo Efficacy of Hdz-C123A, a GSPT1 Degrader-Antibody Conjugate Targeting CD123 in Acute Myeloid Leukemia [ash.confex.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biotheryx.com [biotheryx.com]
- 18. benchchem.com [benchchem.com]
The Molecular Glue CC-885: A Technical Guide to its Cereblon-Mediated Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-885 is a potent anti-tumor agent that functions as a molecular glue, modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This mechanism of action leads to the targeted degradation of neo-substrates, proteins not normally targeted by CRBN, thereby inducing cytotoxic effects in cancer cells. The primary and most well-characterized neo-substrate of CC-885 is the translation termination factor GSPT1 (G1 to S phase transition 1). The degradation of GSPT1 is the principal driver of the anti-leukemic activity of CC-885, particularly in Acute Myeloid Leukemia (AML).[1][2][3] This technical guide provides an in-depth overview of the CC-885-mediated GSPT1 degradation pathway, including quantitative data on its activity, detailed experimental protocols, and visualizations of the key molecular and experimental processes.
Core Mechanism of Action: The CC-885-CRBN-GSPT1 Ternary Complex
CC-885 acts by hijacking the CRL4CRBN E3 ubiquitin ligase complex.[1][4] The small molecule binds to a specific pocket on CRBN, creating a novel protein interface. This new surface is recognized by GSPT1, leading to the formation of a stable ternary complex comprising CC-885, CRBN, and GSPT1.[5] Once GSPT1 is brought into proximity with the E3 ligase machinery, it is polyubiquitinated, marking it for degradation by the 26S proteasome.[4] The subsequent depletion of GSPT1 disrupts protein translation, leading to cellular stress and ultimately apoptosis in cancer cells.[4]
Quantitative Data
The efficacy of CC-885 has been quantified through various in vitro assays, measuring its binding to CRBN, its ability to induce GSPT1 degradation, and its cytotoxic effects on cancer cells.
Table 1: In Vitro Anti-proliferative Activity of CC-885 in AML Cell Lines
| Cell Line | IC50 (µM) | Assay | Duration | Reference |
| MOLM-13 | ~0.3 | CellTiter-Glo | 72h | [6] |
| MV4-11 | ~1 | CellTiter-Glo | 72h | [6] |
| KG-1 | 0.007 | CellTiter-Glo | 72h | [7] |
| OCI-AML3 | Resistant (>10) | Not specified | Not specified | [8] |
| HL-60 | 0.003 | CellTiter-Glo | 72h | [7] |
| THP-1 | Not specified | Not specified | Not specified | |
| U-937 | Not specified | Not specified | Not specified |
Table 2: GSPT1 Degradation Efficiency of CC-885
| Cell Line | DC50 (nM) | Dmax (%) | Time Point | Reference |
| MOLM-13 | Not specified | >90% degradation at 1 µM | 6h | [1] |
| MV4-11 | 9.7 | ~90% at 100 nM | 4h | [9] |
| HEK293T (overexpressing GSPT1) | Not specified | Significant degradation at 10 µM | 6h | [2] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line, treatment duration, and experimental conditions.
Signaling Pathway and Logical Relationships
To visualize the molecular events and the logical flow of CC-885's mechanism of action, the following diagrams are provided.
Caption: CC-885 mediated GSPT1 degradation pathway.
Caption: Logical flow of CC-885's mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of CC-885.
CRBN Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of CC-885 to the CRBN protein.
Principle: The assay is based on the competition between a fluorescently labeled tracer molecule that binds to CRBN and the unlabeled test compound (CC-885). When the tracer is bound to a tagged CRBN protein (e.g., GST-tagged) that is recognized by a terbium-labeled antibody (donor), FRET occurs. CC-885 displaces the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of CC-885 in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA).
-
Prepare a solution containing recombinant GST-tagged CRBN/DDB1 complex, a fluorescently labeled CRBN ligand (e.g., Thalidomide-Red), and a terbium-labeled anti-GST antibody in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the CC-885 serial dilutions or DMSO (vehicle control) to the wells.
-
Add 8 µL of the CRBN/DDB1, tracer, and antibody mixture to each well.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (FRET signal).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the ratio against the log of the CC-885 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
-
GSPT1 Degradation Assay (Western Blot)
This assay is used to visualize and quantify the reduction in GSPT1 protein levels in cells following treatment with CC-885.
Protocol:
-
Cell Culture and Treatment:
-
Seed AML cells (e.g., MOLM-13, MV4-11) in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treat the cells with a dose-response of CC-885 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against GSPT1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 signal to the loading control and calculate the percentage of GSPT1 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the CC-885 concentration to determine the DC50 and Dmax.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding:
-
Seed AML cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of CC-885 and a DMSO vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the CC-885 concentration.
-
Use a non-linear regression curve fit to determine the IC50 value.
-
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of GSPT1 in the presence of CC-885.
Protocol:
-
Reaction Setup (in microcentrifuge tubes):
-
Prepare a reaction mixture containing:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4CRBN E3 ligase complex
-
Recombinant GSPT1 protein
-
Biotinylated-Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
-
Add varying concentrations of CC-885 or DMSO to the reaction tubes.
-
-
Incubation:
-
Incubate the reactions at 37°C for 60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with Streptavidin-HRP to detect poly-ubiquitinated GSPT1 as a high-molecular-weight smear.
-
Optionally, the membrane can be stripped and re-probed with an anti-GSPT1 antibody to confirm the presence of the substrate.
-
Co-Immunoprecipitation (Co-IP) of CRBN and GSPT1
This assay is used to demonstrate the CC-885-dependent interaction between CRBN and GSPT1 in cells.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HEK293T transiently overexpressing tagged CRBN and GSPT1) with CC-885 or DMSO for a short duration (e.g., 2-4 hours). To prevent degradation of GSPT1, pre-treat with a proteasome inhibitor like MG132.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-CRBN or an antibody against its tag) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against both CRBN and GSPT1 (or their respective tags) to detect the co-precipitated protein. An increased GSPT1 signal in the CRBN immunoprecipitate from CC-885-treated cells indicates a drug-dependent interaction.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for characterizing CC-885.
Conclusion
CC-885 represents a significant advancement in the field of targeted protein degradation. Its ability to act as a molecular glue to induce the degradation of GSPT1 via the CRL4CRBN E3 ligase complex provides a powerful therapeutic strategy for cancers dependent on this translation termination factor, such as AML. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising anti-cancer agent and its mechanism of action.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. rcsb.org [rcsb.org]
- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
target protein degradation by CC-885 derivatives
An In-depth Technical Guide to Target Protein Degradation by CC-885 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Molecular Glues
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a path to drug previously "undruggable" targets.[1] Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's own machinery to eliminate disease-causing proteins entirely.[2] A key class of TPD agents is "molecular glues," small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2][3]
CC-885 is a novel, potent molecular glue that modulates the Cereblon (CRBN) E3 ligase complex.[4][5] It was identified from a screen of analogues of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide.[6][7][8] CC-885 exhibits broad and potent anti-tumor activity by inducing the degradation of specific "neosubstrates" that are not the natural targets of the CRBN ligase.[6][9][10] The primary and most well-characterized neosubstrate of CC-885 is the translation termination factor GSPT1, the degradation of which is responsible for the compound's profound cytotoxic effects in various cancers, particularly acute myeloid leukemia (AML).[5][9][11][12]
This guide provides a comprehensive technical overview of the mechanism, targets, and experimental characterization of CC-885 and its derivatives as molecular glue degraders.
Core Mechanism: Hijacking the CRL4^CRBN^ E3 Ligase
The central mechanism of action for CC-885 involves redirecting the cellular ubiquitin-proteasome system (UPS). CC-885 binds to Cereblon (CRBN), which serves as the substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[13][14][15] This complex also includes DNA Damage-Binding Protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (RBX1).[14][16]
The binding of CC-885 to a hydrophobic pocket on the surface of CRBN creates a "neomorphic" interface.[5][10] This new surface conformation allows for the specific recognition and binding of neosubstrates, most notably GSPT1.[6][9] This induced proximity between the CRL4^CRBN^ complex and GSPT1 facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the GSPT1 surface.[17] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the GSPT1 protein.[2]
Primary Target: GSPT1 and its Role in Cancer
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a key component of the translation termination complex.[18][19] It functions as a GTPase to facilitate the release of newly synthesized polypeptide chains from the ribosome.[20]
GSPT1 is overexpressed in a variety of cancers, including AML and liver cancer, where it acts as a tumor promoter.[19][21][22] Its elevated expression is linked to poor patient prognosis.[21] The degradation of GSPT1 by CC-885 impairs translation termination, leading to activation of the integrated stress response (ISR) pathway and ultimately, TP53-independent apoptosis in cancer cells.[11] This makes GSPT1 degradation an attractive therapeutic strategy, especially for cancers with TP53 mutations that are often resistant to conventional therapies.[11]
While GSPT1 is the primary driver of CC-885's broad cytotoxicity, other neosubstrates have been identified, including Polo-like kinase 1 (PLK1), Cyclin-dependent kinase 4 (CDK4), and BNIP3L.[23][24][25] The degradation of these proteins may contribute to the compound's overall activity profile in specific cellular contexts. For example, in non-small-cell lung cancer, CC-885 promotes PLK1 degradation, and in multiple myeloma, it can induce CDK4 degradation.[23][24][26]
Data Presentation: Potency of CC-885 and Derivatives
The efficacy of molecular glue degraders is typically quantified by their anti-proliferative activity (IC₅₀) and their ability to induce protein degradation, measured by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dmax).
Table 1: Anti-proliferative and Degradation Activity of CC-885
| Cell Line | Cancer Type | IC₅₀ (µM) | Target Protein | DC₅₀ (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~0.01 - 1 | GSPT1 | N/A | N/A | [4][11] |
| Patient-derived AML | Acute Myeloid Leukemia (AML) | Potent Activity | GSPT1 | N/A | N/A | [5][9] |
| MM1.S | Multiple Myeloma | N/A | GSPT1 | ~100 | >90 | [27] |
| A549 | Non-small-cell lung cancer (NSCLC) | N/A | PLK1 | N/A | N/A | [26] |
| NCI-H1299 | Non-small-cell lung cancer (NSCLC) | N/A | PLK1 | N/A | N/A | [26] |
| Multiple Myeloma (MM) | Multiple Myeloma | Potent Activity | CDK4 | N/A | N/A | [23] |
(Note: N/A indicates data not specified in the cited sources. Data is compiled from multiple studies and conditions may vary.)
The development of CC-885 derivatives has focused on enhancing selectivity for GSPT1 to potentially improve the therapeutic window and reduce off-target effects.[27] For instance, compound 26 from a focused library showed superior selectivity for GSPT1 degradation over other known CRBN neosubstrates like IKZF1 and IKZF3.[27]
Table 2: Activity of a Selective GSPT1 Degrader (Compound 26)
| Cell Line | Cancer Type | IC₅₀ (µM) | Target Protein | DC₅₀ (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| MM1.S | Multiple Myeloma | ~0.1 | GSPT1 | ~100 | >80 | [27] |
(Note: Data is approximated from graphical representations in the source.)
Experimental Protocols
Characterizing molecular glue degraders like CC-885 requires a suite of biochemical and cell-based assays to confirm target engagement, ubiquitination, and degradation.
CRBN Binding Assay
This assay determines if a compound binds directly to the CRBN E3 ligase. Common methods include Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[28][29]
Methodology: TR-FRET Competitive Binding Assay [28][30]
-
Principle: This is a competitive assay where the test compound (e.g., CC-885) competes with a fluorescently-labeled tracer (e.g., Thalidomide-Red) for binding to a GST-tagged CRBN protein. Binding of an anti-GST antibody labeled with a FRET donor (Europium cryptate) and the tracer to CRBN brings the donor and acceptor into proximity, generating a FRET signal. A competing compound will disrupt this interaction and reduce the signal.
-
Reagents:
-
GST-tagged human CRBN protein
-
Thalidomide-Red (or other suitable fluorescent tracer)
-
Anti-GST antibody labeled with Europium (Eu³⁺) cryptate
-
Test compounds (serial dilutions)
-
Assay buffer
-
Low-volume 384-well white assay plates
-
-
Procedure:
-
Dispense 2 µL of test compound dilutions or assay buffer (control) into the wells of the assay plate.
-
Add 4 µL of GST-CRBN protein solution to each well.
-
Prepare a detection mix containing the Eu³⁺-labeled anti-GST antibody and Thalidomide-Red.
-
Add 4 µL of the detection mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
-
Data Analysis: Calculate the ratio of the two emission signals and plot it against the concentration of the test compound. Determine the IC₅₀ value from the resulting dose-response curve.
In-Cell Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated in a compound- and CRBN-dependent manner. This is often done by immunoprecipitating the target protein and then immunoblotting for ubiquitin.
Methodology: Immunoprecipitation-Western Blot [31]
-
Principle: Cells are treated with the degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). The target protein is then isolated from cell lysates via immunoprecipitation (IP) using a specific antibody. The resulting IP sample is analyzed by SDS-PAGE and Western Blotting using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder pattern of polyubiquitination.
-
Reagents:
-
Cell line of interest (e.g., MOLM-13)
-
Test compound (e.g., CC-885)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., NEM)
-
Antibody against the target protein (e.g., anti-GSPT1) for IP
-
Protein A/G magnetic beads
-
Antibodies for Western Blot (e.g., anti-ubiquitin, anti-GSPT1)
-
-
Procedure:
-
Culture cells and treat with the test compound (e.g., 1 µM CC-885) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. Include appropriate controls (DMSO, compound only, MG132 only).
-
Harvest and lyse the cells in denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates for 10 minutes.
-
Dilute the lysates with SDS-free buffer to reduce the SDS concentration to ~0.1%.
-
Clarify lysates by centrifugation and collect the supernatant. Save a small aliquot as the "Input" sample.
-
Incubate the remaining lysate with the anti-target protein antibody overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluates ("IP" samples) and the "Input" samples by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and perform Western Blot analysis using an anti-ubiquitin antibody. The membrane can be stripped and re-probed with an anti-target protein antibody to confirm successful immunoprecipitation.
-
Protein Degradation Quantification Assay
This assay measures the extent and rate of target protein degradation following compound treatment. The most common method is Western Blotting, with band intensity quantified to determine DC₅₀ and Dmax values.
Methodology: Dose-Response Western Blot
-
Principle: Cells are treated with a range of concentrations of the degrader for a fixed time point. Cell lysates are then prepared and analyzed by Western Blot to measure the remaining level of the target protein relative to a loading control.
-
Reagents:
-
Cell line of interest
-
Test compound (serial dilutions)
-
Lysis buffer with protease inhibitors
-
Antibodies for Western Blot (anti-target protein, anti-loading control e.g., Vinculin, GAPDH)
-
-
Procedure:
-
Plate cells and allow them to adhere (if applicable).
-
Treat cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, or 24 hours). Include a DMSO vehicle control.
-
Harvest cells, wash with cold PBS, and lyse in an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control protein.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control using software like ImageJ. Normalize the target protein signal to the loading control signal for each lane. Plot the normalized protein level (as a percentage of the DMSO control) against the log of the compound concentration. Fit the data to a dose-response curve to determine the DC₅₀ and Dmax values.
Conclusion and Future Directions
CC-885 exemplifies the power of the molecular glue concept, turning an E3 ligase into a tool for eliminating specific, disease-relevant proteins.[9][10] Its potent, CRBN-dependent degradation of the oncoprotein GSPT1 provides a compelling therapeutic rationale for treating cancers like AML.[5][11] The ongoing development of CC-885 derivatives aims to refine the properties of these molecules, seeking greater selectivity and improved pharmacological profiles.[27]
The principles and methodologies outlined in this guide are fundamental to the discovery and characterization of new molecular glue degraders. As our understanding of E3 ligase biology and structural chemistry deepens, the rational design of novel degraders targeting a wide array of proteins is becoming increasingly feasible, heralding a new era in precision medicine.[1][3]
References
- 1. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. dc.uthsc.edu [dc.uthsc.edu]
- 9. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. gosset.ai [gosset.ai]
- 16. Recombinant Human CRBN + DDB1 + CUL-4A + RBX1 protein (Tagged) (ab271467) | Abcam [abcam.com]
- 17. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 18. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer - ProQuest [proquest.com]
- 20. researchgate.net [researchgate.net]
- 21. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]
- 22. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 23. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. selleckchem.com [selleckchem.com]
- 27. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 28. revvity.com [revvity.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 31. Ubiquitination assay [bio-protocol.org]
In Vitro Stability and Solubility of CC-885-CH2-Peg1-NH-CH3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-885-CH2-Peg1-NH-CH3 is a derivative of CC-885, a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. As a "molecular glue," CC-885 selectively induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, most notably the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2][3][4] The degradation of GSPT1 has shown significant promise as a therapeutic strategy in oncology, particularly in cancers that are highly dependent on protein synthesis.[1] This technical guide provides an in-depth overview of the available in vitro stability and solubility data for CC-885 and its derivatives, detailed experimental protocols for assessing these properties, and a summary of the core signaling pathway affected by this class of molecules.
While specific experimental data for the derivative this compound is not extensively available in the public domain, this guide leverages data from the parent compound, CC-885, and related molecules to provide a robust framework for its evaluation. The inclusion of a short polyethylene (B3416737) glycol (PEG) linker in this compound is a common strategy in drug development aimed at modifying physicochemical properties such as solubility and permeability.
Core Mechanism of Action: GSPT1 Degradation
CC-885 and its derivatives function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[1][5][6] The molecule binds to a shallow hydrophobic pocket on the surface of Cereblon, altering its substrate specificity.[4] This conformational change creates a new binding interface that recruits GSPT1, a protein not normally targeted by this E3 ligase. Once brought into proximity, GSPT1 is polyubiquitinated, marking it for degradation by the proteasome.[7] The acute depletion of GSPT1 leads to impaired translation termination, activation of the integrated stress response pathway, and ultimately, TP53-independent cell death in susceptible cancer cells.[8][9]
Data Presentation: Physicochemical and In Vitro Properties
Quantitative data for this compound is limited. The following tables summarize the available information for the parent compound CC-885 and general solubility observations for its derivatives.
Table 1: Physicochemical Properties of CC-885
| Property | Value | Source |
| Molecular Formula | C22H21ClN4O4 | [10] |
| Molecular Weight | 440.88 g/mol | [10] |
| Hydrogen Bond Acceptors | 8 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Rotatable Bonds | 6 | [4] |
| Topological Polar Surface Area | 107.61 Ų | [4] |
Table 2: In Vitro Solubility of CC-885 and Derivatives
| Compound | Solvent/Medium | Solubility | Notes | Source |
| CC-885 | DMSO | 66.67 mg/mL (151.22 mM) | Ultrasonic assistance may be required. | [10] |
| CC-885 | Aqueous Media | Poorly soluble | In vivo formulations often require co-solvents and surfactants. | [10][11] |
| CC-90009 | DMSO | 10 mg/mL | A related GSPT1 degrader. | [12] |
| CC-90009 | DMF | 20 mg/mL | A related GSPT1 degrader. | [12] |
| This compound | DMSO | Soluble | Specific quantitative data is not available. Generally soluble in DMSO for in vitro assays. | General knowledge from supplier data sheets |
Table 3: In Vitro Biological Activity of CC-885
| Assay | Cell Lines | IC50 | Notes | Source |
| Anti-proliferative Activity | Acute Myeloid Leukemia (AML) cell lines | 1 µM - 10 µM | [3] | |
| Anti-proliferative Activity | THLE-2 (human liver epithelial) | >10 µM | [3] | |
| Anti-proliferative Activity | Human Peripheral Blood Mononuclear Cells (PBMCs) | >10 µM | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a compound's in vitro properties. The following are standardized methodologies for key experiments.
Kinetic Solubility Assay
Objective: To determine the solubility of a compound in an aqueous buffer when added from a concentrated DMSO stock solution. This method is high-throughput and suitable for early drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to a phosphate-buffered saline (PBS) solution (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the samples at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Measurement: Measure the amount of precipitated compound. This can be done by nephelometry (light scattering) or by separating the precipitate by filtration or centrifugation and quantifying the remaining soluble compound in the supernatant.
-
Quantification: Analyze the supernatant using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the soluble compound.
-
Data Analysis: The kinetic solubility is reported as the highest concentration of the compound that remains in solution under these conditions.
Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer. This method is lower-throughput but provides a more accurate measure of a compound's intrinsic solubility.
Methodology:
-
Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Dilute the resulting saturated solution and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution.
Plasma Stability Assay
Objective: To evaluate the stability of a compound in the presence of plasma enzymes.
Methodology:
-
Compound Incubation: Add a low concentration of this compound (e.g., 1 µM) from a DMSO stock solution to pre-warmed plasma (human, rat, or mouse).
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding a protein precipitation agent, such as a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the resulting line is used to calculate the half-life (t½) of the compound in plasma.
Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) in a phosphate (B84403) buffer (pH 7.4).
-
Compound Addition: Add this compound to the microsomal suspension at a low concentration (e.g., 1 µM).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Time Points and Quenching: Take aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to remove the precipitated proteins and microsomes.
-
Analysis: Quantify the amount of the remaining parent compound in the supernatant using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a representative experimental workflow.
Caption: GSPT1 Degradation Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. gosset.ai [gosset.ai]
- 6. researchgate.net [researchgate.net]
- 7. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 12. caymanchem.com [caymanchem.com]
Unveiling the Therapeutic Potential of CC-885 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cereblon E3 ligase modulator, CC-885, and its functionalized counterpart, CC-885-CH2-Peg1-NH-CH3. We delve into the core mechanism of action, detail its established and potential therapeutic targets, present key quantitative data, and outline relevant experimental methodologies. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this potent molecular glue.
Introduction: From Molecular Glue to Targeted Protein Degradation
CC-885 is a potent anti-tumor agent that functions as a "molecular glue," modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This activity leads to the ubiquitination and subsequent proteasomal degradation of specific cellular proteins, known as neosubstrates. The compound this compound is a derivative of CC-885, functionalized with a linker. This modification enables its use as a "neoDegrader" in the synthesis of Antibody neoDegrader Conjugates (AnDCs), a strategy designed to deliver the potent protein-degrading activity of CC-885 specifically to cancer cells.[3][4]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
CC-885 exerts its effects by binding to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[5] This binding event creates a novel interface on the CRBN surface, which in turn recruits specific proteins that are not normally targeted by this E3 ligase. This induced proximity leads to the polyubiquitination of the "neosubstrate" protein, marking it for degradation by the 26S proteasome. This targeted protein degradation is the fundamental mechanism driving the therapeutic effects of CC-885.
Therapeutic Targets of the CC-885 Core
The therapeutic potential of CC-885 stems from its ability to induce the degradation of key proteins involved in cancer cell proliferation and survival. The primary and most well-characterized target is GSPT1, but several other promising neosubstrates have been identified.
GSPT1 (G1 to S Phase Transition 1)
GSPT1, a translation termination factor, is the principal target responsible for the potent anti-tumor activity of CC-885.[2][6]
-
Function of GSPT1: GSPT1 is a crucial component of the translation termination complex, which is responsible for ending protein synthesis.
-
Consequence of Degradation: Degradation of GSPT1 leads to impaired translation termination, resulting in ribosome stalling and the activation of stress response pathways, ultimately triggering p53-independent apoptosis in cancer cells.[7] This mechanism has shown particular promise in acute myeloid leukemia (AML).[2][7]
PLK1 (Polo-like Kinase 1)
PLK1 is a key regulator of the cell cycle, and its overexpression is common in many cancers, including non-small-cell lung cancer (NSCLC).
-
Function of PLK1: PLK1 plays a critical role in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.
-
Consequence of Degradation: CC-885 has been shown to induce the CRBN- and p97-dependent ubiquitination and degradation of PLK1.[8][9] This degradation synergizes with PLK1 inhibitors like volasertib (B1683956) to suppress lung cancer cell growth, even in models with acquired resistance to volasertib.[8][10]
CDK4 (Cyclin-Dependent Kinase 4)
CDK4 is a critical driver of cell cycle progression, and its dysregulation is a hallmark of many cancers, including multiple myeloma.
-
Function of CDK4: CDK4, in complex with cyclin D, phosphorylates the retinoblastoma (RB) protein, leading to the release of E2F transcription factors and entry into the S phase of the cell cycle.
-
Consequence of Degradation: In multiple myeloma cells, CC-885 selectively induces the ubiquitination and degradation of CDK4 in a CRBN-dependent manner.[11] This leads to reduced RB phosphorylation, cell cycle arrest, and apoptosis.[11]
BNIP3L (BCL2/adenovirus E1B 19 kDa protein-interacting protein 3-like)
BNIP3L is a protein involved in mitophagy, the selective degradation of mitochondria.
-
Function of BNIP3L: BNIP3L is a receptor that mediates the removal of damaged mitochondria, a process that can be exploited by cancer cells for survival.
-
Consequence of Degradation: CC-885 can induce the degradation of BNIP3L, thereby inhibiting mitophagy.[12] This finding suggests that CC-885 could enhance the efficacy of mitochondria-targeting drugs in cancers like AML.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of CC-885 against various cancer cell lines.
Table 1: Anti-proliferative Activity of CC-885 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MOLM-13 | Acute Myeloid Leukemia | < 1 | [1] |
| THLE-2 | Human Liver Epithelial | < 1 | [1] |
| A549 | Non-Small-Cell Lung Cancer | ~1 (in combination) | [13] |
| NCI-H1299 | Non-Small-Cell Lung Cancer | ~1 (in combination) | [13] |
Table 2: Comparison of Anti-proliferative Activity with Other IMiDs®
| Compound | IC50 in AML cell lines (µM) | Citation |
| CC-885 | < 1 | [1] |
| Lenalidomide | > 10 | [1] |
| Pomalidomide | > 10 | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of CC-885.
Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation
This protocol is designed to verify the CC-885-dependent interaction between CRBN and its neosubstrates.
-
Cell Culture and Treatment: Culture HEK293T cells transiently transfected with constructs for CRBN and HA-tagged GSPT1 (or other neosubstrates).
-
Pre-treatment: Treat cells with a proteasome inhibitor such as MLN-4924 (1 µM) for 3 hours prior to CC-885 treatment to prevent the degradation of the target protein.
-
CC-885 Treatment: Treat cells with CC-885 (e.g., 10 µM) or a vehicle control (DMSO) for 2 hours.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-HA antibody to pull down the HA-tagged neosubstrate.
-
Washing: Wash the immunoprecipitates to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes and analyze the presence of co-precipitated CRBN by Western blotting using a CRBN-specific antibody.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the CRL4-CRBN complex to ubiquitinate a neosubstrate in the presence of CC-885.
-
Reaction Components: Combine purified E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, ubiquitin, ATP, and the purified CRL4-CRBN complex in a reaction buffer.
-
Addition of Substrate and Compound: Add the purified neosubstrate and either CC-885 or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to proceed.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the ubiquitination of the neosubstrate by Western blotting using an antibody specific to the neosubstrate, looking for a ladder of higher molecular weight bands corresponding to polyubiquitination.
Cell Viability Assay
This assay is used to determine the cytotoxic effects of CC-885 on cancer cell lines.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of CC-885 or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using appropriate software.
Conclusion and Future Directions
CC-885 represents a powerful tool for targeted protein degradation with significant therapeutic potential across a range of malignancies. Its ability to induce the degradation of key cancer drivers like GSPT1, PLK1, and CDK4 underscores the promise of the molecular glue approach. The development of this compound for the creation of Antibody neoDegrader Conjugates offers an exciting avenue for enhancing the tumor-specific delivery of this potent agent, potentially improving its therapeutic index. Future research will likely focus on identifying additional neosubstrates, exploring novel combination therapies, and advancing the clinical development of CC-885 and its derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: CC-885-CH2-Peg1-NH-CH3 and its Core Moiety, CC-885
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of the neoDegrader CC-885-CH2-Peg1-NH-CH3 and its pharmacologically active core, CC-885. This document details their mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data to support further research and development.
Compound Identification and Properties
This compound is a derivative of the potent cereblon (CRBN) modulator, CC-885. It is designed as a "neoDegrader" for use in the synthesis of Antibody neoDegrader Conjugates (AnDCs), a novel therapeutic modality. The core activity of this conjugate is derived from the CC-885 moiety.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2722698-03-3 | C26H30ClN5O5 | 528.00 g/mol |
| CC-885 | 1010100-07-8 | C22H21ClN4O4 | 440.88 g/mol |
Mechanism of Action
CC-885 functions as a molecular glue, modulating the substrate specificity of the E3 ubiquitin ligase complex, CRL4^CRBN^. By binding to CRBN, CC-885 induces the recruitment of "neosubstrates"—proteins not typically targeted by this complex—leading to their ubiquitination and subsequent degradation by the proteasome.
The primary neosubstrate responsible for the potent anti-tumor activity of CC-885 is the translation termination factor GSPT1 (G1 to S phase transition 1 protein)[1][2]. Degradation of GSPT1 leads to the inhibition of protein translation and demonstrates broad cytotoxic effects in various cancer cell lines[3].
Recent studies have identified additional neosubstrates for CC-885, including:
-
Polo-like kinase 1 (PLK1): CC-885 promotes the CRBN- and p97-dependent ubiquitination and degradation of PLK1, a key regulator of the cell cycle. This action can enhance the sensitivity of cancer cells to PLK1 inhibitors like volasertib[4][5][6].
-
BNIP3L (NIX): CC-885 can also induce the degradation of this mitophagy receptor, suggesting a role in regulating mitochondrial turnover[7].
Signaling Pathway
The signaling cascade initiated by CC-885 is a prime example of targeted protein degradation. The key steps are outlined in the diagram below.
Caption: CC-885 binds to CRBN, inducing recruitment and ubiquitination of neosubstrates.
Quantitative Data
CC-885 exhibits potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from selected studies are summarized below.
Table 2: In Vitro Anti-Proliferative Activity of CC-885
| Cell Line | Cancer Type | Assay Duration | IC50 / EC50 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 72 hours | 0.2 nM |
| Various AML cell lines | Acute Myeloid Leukemia (AML) | 48 or 72 hours | 10 nM - 1 µM[1][3] |
| BE(2)-C | Neuroblastoma | 3 days | < 5 nM[3] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 24-48 hours | ~50 nM (synergistic concentration)[4] |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Not Specified |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of CC-885, based on methodologies reported in the literature.
Cell Viability and Proliferation Assay
This protocol is used to determine the cytotoxic or anti-proliferative effects of CC-885.
-
Cell Seeding: Plate 5,000 to 10,000 cells per well in a 96-well or 384-well plate in complete culture medium[1].
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of CC-885 (e.g., from 10 nM to 1 µM) or DMSO as a vehicle control[1][3].
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2[1].
-
Viability Assessment: Measure cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega) or a colorimetric assay like CCK-8, following the manufacturer's instructions[1][4].
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Ubiquitination Assay
This protocol is designed to demonstrate the CC-885-dependent ubiquitination of a neosubstrate.
-
Cell Lysis: Treat cells (e.g., 293T cells overexpressing the target protein) with CC-885 and the proteasome inhibitor MG132 for several hours[8]. Lyse the cells in an appropriate immunoprecipitation (IP) buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest (e.g., anti-GSPT1 or anti-PLK1) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody to detect the ubiquitinated protein ladder[4].
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of CC-885 in a living organism.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 A549 cells) into the flank of immunocompromised mice (e.g., BALB/cA nude mice)[5].
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Randomly assign mice into treatment groups (e.g., vehicle, CC-885 alone, combination agent, and both)[4].
-
Drug Administration: Administer CC-885 (e.g., 20 mg/kg) and other compounds via an appropriate route (e.g., intraperitoneal injection) on a defined schedule (e.g., 3 times per week)[5].
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., using the formula: length × width² × 0.5)[4][5].
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis[4][5].
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and validating a CRBN modulator like CC-885.
Caption: Workflow for characterizing CC-885 from in vitro screening to in vivo validation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG1 Linker in neoDegrader Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
neoDegraders represent a promising therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker, far from being a passive spacer, plays a critical role in the efficacy of the neoDegrader. This technical guide delves into the specific role of the short polyethylene (B3416737) glycol (PEG) linker, PEG1, in the design and function of neoDegraders. We will explore its impact on the formation of the ternary complex, degradation efficiency, and overall pharmacological properties, supported by experimental data and detailed protocols.
The Function of the Linker in neoDegraders
The linker in a neoDegrader governs several key aspects of its function:
-
Ternary Complex Formation: The linker must possess the optimal length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the neoDegrader, and the E3 ligase.[1] This complex is essential for the subsequent ubiquitination of the target protein.
-
Solubility and Cell Permeability: The chemical composition of the linker influences the physicochemical properties of the neoDegrader, such as its solubility and ability to cross cell membranes to reach its intracellular target.[2]
-
Degradation Efficiency: The geometry and stability of the ternary complex, dictated by the linker, directly impact the efficiency of protein degradation, which is often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][3]
The Significance of the PEG1 Linker
A short PEG1 linker, consisting of a single ethylene (B1197577) glycol unit, offers distinct advantages in neoDegrader design. While longer PEG chains are often employed to increase solubility and circulation half-life, a PEG1 linker can be crucial for optimizing the proximity and orientation of the target protein and the E3 ligase within the ternary complex.
Quantitative Data on neoDegrader Performance
The following table summarizes key performance metrics for a hypothetical neoDegrader, "neoDegrader-X," synthesized with a PEG1 linker and compared to versions with longer PEG linkers. This data illustrates the critical impact of linker length on degradation efficacy.
| Linker | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PEG1 | Protein-X | Cereblon (CRBN) | 15 | 95 | 8.5 |
| PEG3 | Protein-X | Cereblon (CRBN) | 50 | 85 | 7.2 |
| PEG5 | Protein-X | Cereblon (CRBN) | 120 | 70 | 6.1 |
Note: The data presented in this table is representative and intended for illustrative purposes to highlight the potential impact of the PEG1 linker.
Signaling Pathway and Experimental Workflows
The mechanism of action of a neoDegrader involves hijacking the ubiquitin-proteasome pathway. The following diagrams, created using the Graphviz DOT language, illustrate this signaling cascade and a typical experimental workflow for evaluating neoDegrader efficacy.
Caption: neoDegrader-mediated protein degradation pathway.
Caption: Experimental workflow for neoDegrader evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of neoDegrader with PEG1 Linker
This protocol outlines a general approach for the synthesis of a neoDegrader incorporating a PEG1 linker.
Materials:
-
Target protein ligand with a suitable functional group for conjugation.
-
E3 ligase ligand with a suitable functional group for conjugation.
-
Fmoc-N-amido-dPEG®1-acid.
-
Coupling reagents (e.g., HATU, HOBt).
-
Solvents (e.g., DMF, DCM).
-
Piperidine (B6355638) solution for Fmoc deprotection.
-
Purification system (e.g., HPLC).
Procedure:
-
Step 1: Coupling of the first ligand. Dissolve the target protein ligand and Fmoc-N-amido-dPEG®1-acid in DMF. Add HATU and DIPEA and stir at room temperature for 2 hours.
-
Step 2: Fmoc deprotection. After completion of the coupling reaction, add a solution of 20% piperidine in DMF to remove the Fmoc protecting group.
-
Step 3: Coupling of the second ligand. To the deprotected intermediate, add the E3 ligase ligand, HATU, and DIPEA in DMF and stir at room temperature overnight.
-
Step 4: Purification. Purify the crude product by reverse-phase HPLC to obtain the final neoDegrader.
-
Step 5: Characterization. Confirm the identity and purity of the synthesized neoDegrader using LC-MS and NMR.
Western Blot for Protein Degradation
This protocol describes how to quantify the degradation of the target protein following neoDegrader treatment.[4]
Materials:
-
Cell culture medium and supplements.
-
neoDegrader stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of neoDegrader concentrations for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Immunoprecipitation for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex (Target Protein-neoDegrader-E3 Ligase).
Materials:
-
Cell lysis buffer (non-denaturing).
-
Antibody against the target protein or the E3 ligase.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Western blot reagents.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the neoDegrader for a short period (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation.
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxicity of the neoDegrader.[5]
Materials:
-
Cell culture medium.
-
neoDegrader stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[5]
-
Solubilization solution (e.g., DMSO or a specialized solubilizing agent).[6]
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[6]
-
Treatment: Treat the cells with a serial dilution of the neoDegrader for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[5]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Conclusion
The linker is a critical determinant of neoDegrader efficacy. A short PEG1 linker can provide the optimal spatial arrangement for efficient ternary complex formation, leading to potent and maximal protein degradation. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of neoDegraders, enabling researchers to systematically investigate the role of the linker and optimize the design of these promising therapeutic agents. Further investigation into a wider range of short linkers will continue to refine our understanding and advance the development of next-generation protein degraders.
References
Methodological & Application
Application Notes and Protocols for CC-885-CH2-Peg1-NH-CH3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-885 is a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN), which induces the ubiquitination and subsequent proteasomal degradation of neosubstrates.[1][2][][4] The primary target of CC-885 is the translation termination factor GSPT1.[1][][4][5][6][7] Degradation of GSPT1 leads to potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][4][5][6][7]
The molecule This compound is a derivative of CC-885, functionalized with a single polyethylene (B3416737) glycol (PEG) unit and a terminal methylamine (B109427) group. This modification provides a reactive handle for conjugation, positioning it as a "neoDegrader" for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][5][6][8] While it can be used as a standalone agent in cell culture to validate the activity of the warhead, its primary application is as a building block for targeted protein degraders.
These application notes provide detailed protocols for the handling and use of this compound in standard cell culture experiments to assess its biological activity.
Data Presentation
In Vitro Anti-proliferative Activity of Parent Compound CC-885
The following table summarizes the reported 50% inhibitory concentration (IC50) values for the parent compound CC-885 in various human cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Acute Myeloid Leukemia (AML) cell lines | Acute Myeloid Leukemia | 10⁻⁶ - 1 | [1] |
| THLE-2 | Human Liver Epithelial | 10⁻⁶ - 1 | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMC) | Normal | 10⁻⁶ - 1 | [1] |
Note: The potency of this compound may vary slightly from the parent compound due to the linker modification. It is recommended to perform independent dose-response studies.
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (189.39 mM) (requires sonication) | [9] |
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentrations in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex the tube vigorously to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath until the solution is clear.[9]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[10]
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol describes a method to determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., AML, NSCLC, or Multiple Myeloma cell lines)
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to test for the parent compound CC-885 is 0.001 µM to 10 µM.
-
Add 100 µL of the diluted compound or vehicle control (DMSO diluted to the same final concentration) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).[10]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for GSPT1 Degradation
This protocol is designed to qualitatively and semi-quantitatively assess the degradation of the target protein GSPT1 following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against GSPT1 and a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well or 12-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specific time course (e.g., 2, 4, 8, 24 hours). A treatment of 4 hours has been shown to be sufficient for neosubstrate degradation by the parent compound.[11]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the extent of GSPT1 degradation.
Mandatory Visualizations
Signaling Pathway of CC-885 Mediated GSPT1 Degradation
Caption: CC-885 binds to CRBN, inducing the formation of a ternary complex with GSPT1, leading to its ubiquitination and proteasomal degradation.
Experimental Workflow for Assessing this compound Activity
Caption: A general workflow for evaluating the in vitro efficacy of this compound in cell culture.
References
- 1. biocytogen.com [biocytogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Conjugation of CC-885-CH2-Peg1-NH-CH3 to an Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1][2][3] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.[1][4] The critical components of an ADC are the antibody, the cytotoxic payload, and the linker that connects them.[5][6] The choice of conjugation chemistry is paramount as it influences the stability, efficacy, and homogeneity of the final ADC product.[7]
CC-885 is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase, which induces the degradation of the translation termination factor GSPT1, exhibiting strong anti-tumor activity, particularly in hematological malignancies like acute myeloid leukemia.[8][9][10] Conjugating CC-885 to a tumor-targeting antibody could further enhance its therapeutic index by directing it specifically to cancer cells.
This document provides a detailed protocol for the conjugation of a custom payload, CC-885-CH2-Peg1-NH-CH3, to a monoclonal antibody. The proposed strategy is a robust and widely used two-step process involving the modification of both the antibody and the payload to introduce orthogonal reactive groups, followed by their specific conjugation. This method targets lysine (B10760008) residues on the antibody, a common and well-documented approach for ADC development.[11][12][13][]
The overall workflow involves:
-
Antibody Activation: Introduction of sulfhydryl-reactive maleimide (B117702) groups onto the antibody by reacting lysine residues with the heterobifunctional crosslinker SMCC.
-
Payload Thiolation: Introduction of a protected sulfhydryl group onto the terminal amine of the CC-885 payload using the reagent SATP, followed by deprotection.
-
Conjugation: Covalent linkage of the thiolated payload to the maleimide-activated antibody.
-
Purification and Characterization: Removal of unconjugated payload and reagents, followed by characterization of the resulting ADC to determine key quality attributes such as the drug-to-antibody ratio (DAR).[15][]
Signaling Pathway of CC-885
CC-885 functions as a "molecular glue," redirecting the activity of the CRL4-CRBN E3 ubiquitin ligase complex. It binds to Cereblon (CRBN) and induces the recruitment of the neosubstrate GSPT1, leading to its ubiquitination and subsequent degradation by the proteasome.[10] This degradation is the primary mechanism of its anti-tumor activity.[8][9] In some contexts, CC-885 has also been shown to induce the degradation of other proteins like CDK4.[17]
Caption: Mechanism of action of CC-885.
Experimental Workflow
The conjugation process is a sequential, three-stage procedure designed to ensure specific and efficient coupling of the payload to the antibody.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 6. ADC Linker_TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 15. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CC-885-CH2-Peg1-NH-CH3 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CC-885-CH2-Peg1-NH-CH3, a neoDegrader molecule, in Western blot experiments to monitor the degradation of target proteins. CC-885 is a well-characterized molecular glue that induces the ubiquitination and subsequent proteasomal degradation of specific cellular proteins by modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase. The primary target of CC-885 is the translation termination factor GSPT1.[1][2][3][4][5][6] Additionally, CC-885 has been shown to induce the degradation of other proteins, including Polo-like kinase 1 (PLK1) and Cyclin-dependent kinase 4 (CDK4).[7][8][9]
This compound is a derivative of CC-885, functionalized with a PEG linker and a methylamino group, designed for use in the synthesis of Antibody-neoDegrader Conjugates (AnDCs).[10][11] AnDCs are a promising therapeutic modality that combines the target specificity of an antibody with the protein-degrading capability of a neoDegrader, allowing for cell-specific delivery of the degrading molecule.[10][12][][14]
This document outlines the mechanism of action of CC-885, provides detailed protocols for Western blot analysis of target protein degradation, and presents representative data in structured tables.
Mechanism of Action
CC-885 functions as a "molecular glue," bringing the target protein, such as GSPT1, into proximity with the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][5] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2] The degradation of these target proteins can have significant downstream effects, including cell cycle arrest and apoptosis, making CC-885 and its derivatives potent anti-cancer agents.[6][8]
Experimental Protocols
This section provides a detailed protocol for assessing the degradation of target proteins (GSPT1, PLK1, CDK4) in cultured cells treated with this compound using Western blotting.
A. Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MOLM13 for GSPT1, A549 for PLK1, or multiple myeloma cell lines for CDK4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) for each time point.
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
D. Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target protein (GSPT1, PLK1, or CDK4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to the loading control.
Data Presentation
The following tables provide a template for summarizing quantitative data from Western blot experiments. The values presented are representative and based on published data for the parent compound, CC-885. Researchers should generate their own data for this compound.
Table 1: Dose-Dependent Degradation of Target Proteins by this compound (24-hour treatment)
| Target Protein | Cell Line | Concentration (µM) | % Degradation (Normalized to Vehicle) |
| GSPT1 | MOLM-13 | 0.01 | 25% |
| 0.1 | 60% | ||
| 1 | >90% | ||
| 10 | >95% | ||
| PLK1 | A549 | 0.1 | 15% |
| 1 | 50% | ||
| 5 | 85% | ||
| 10 | >90% | ||
| CDK4 | MM.1S | 0.5 | 20% |
| 1 | 45% | ||
| 5 | 70% | ||
| 10 | 80% |
Table 2: Time-Course of Target Protein Degradation by this compound (1 µM treatment)
| Target Protein | Cell Line | Time (hours) | % Degradation (Normalized to Vehicle) |
| GSPT1 | MOLM-13 | 2 | 30% |
| 4 | 70% | ||
| 8 | >90% | ||
| 24 | >95% | ||
| PLK1 | A549 | 4 | 10% |
| 8 | 35% | ||
| 16 | 60% | ||
| 24 | 85% | ||
| CDK4 | MM.1S | 6 | 15% |
| 12 | 40% | ||
| 24 | 75% | ||
| 48 | 85% |
Signaling Pathway
The degradation of GSPT1, PLK1, and CDK4 by CC-885 and its derivatives impacts critical cellular signaling pathways, primarily those related to protein translation, cell cycle progression, and apoptosis.
These application notes and protocols provide a framework for researchers to effectively utilize this compound in Western blot experiments. It is crucial to optimize the experimental conditions for each specific cell line and antibody used.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-Degrader Conjugates (DACs): The Next Evolution of Antibody-Drug Conjugates | Biopharma PEG [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. marinbio.com [marinbio.com]
- 14. biospectrumasia.com [biospectrumasia.com]
Determining the Optimal Concentration of CC-885-CH2-Peg1-NH-CH3 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-885 is a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN), which induces the degradation of specific cellular proteins, known as neosubstrates.[1][2] This activity is mediated through the formation of a ternary complex between the CRL4-CRBN E3 ligase, CC-885, and the target protein, leading to its ubiquitination and subsequent proteasomal degradation. The primary and most well-characterized neosubstrate of CC-885 is the translation termination factor GSPT1.[2][3] The degradation of GSPT1 has been shown to have potent anti-tumor activity, particularly in acute myeloid leukemia (AML).[1][3] Beyond GSPT1, CC-885 has also been reported to induce the degradation of other proteins such as CDK4, BNIP3L, and PLK1, expanding its potential therapeutic applications.[4][5][6]
This document provides detailed application notes and protocols for determining the optimal in vitro concentration of a derivative of CC-885, referred to as CC-885-CH2-Peg1-NH-CH3. The described experimental workflow is designed to assess the compound's efficacy in inducing the degradation of a target neosubstrate and its subsequent effects on cell viability.
Mechanism of Action: CC-885 Induced Protein Degradation
CC-885 functions as a "molecular glue," bringing the E3 ligase CRL4-CRBN into proximity with its neosubstrates.[7] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. Poly-ubiquitination marks the neosubstrate for recognition and degradation by the 26S proteasome.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is crucial for determining the optimal concentration of this compound. The following workflow outlines the key experimental stages, from initial cell viability assessment to confirmation of target degradation and ubiquitination.
Data Presentation
Table 1: Summary of In Vitro Efficacy Parameters for CC-885 Derivatives
| Compound | Cell Line | IC50 (µM) | DC50 (µM) | Dmax (%) | Reference |
| CC-885 | AML Cell Lines | 10⁻⁶ - 1 | - | - | [8][9] |
| CC-885 | MV4-11 | - | 0.0097 | >90 | [10] |
| CC-885 | MHH-CALL-4 | - | - | - | [10] |
| CC-885 | MM1.S | - | - | - | [11] |
Note: IC50 (half-maximal inhibitory concentration), DC50 (half-maximal degradation concentration), Dmax (maximum degradation). This table should be populated with experimental data for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol determines the concentration of the compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test is 0.001 µM to 10 µM.[8][9] Include a DMSO vehicle control.
-
Cell Treatment: Add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]
-
Assay:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for Target Degradation
This protocol is used to determine the dose-dependent (DC50) and time-dependent degradation of the target protein.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSPT1, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Dose-Response: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 4 or 24 hours).[10][12]
-
Time-Course: Treat cells with a fixed concentration (near the DC50) of the compound for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[12]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[12]
-
Block the membrane for 1 hour at room temperature.[12]
-
Incubate with primary antibodies overnight at 4°C.[12]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Visualize bands using an ECL substrate.[12]
-
-
Data Analysis: Quantify band intensities and normalize to the loading control. For the dose-response experiment, calculate the DC50 and Dmax. For the time-course experiment, plot the protein levels against time.
Protocol 3: In Vitro Ubiquitination Assay
This biochemical assay confirms that the compound induces ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN complex
-
Recombinant GSPT1 protein
-
Biotin-Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
Laemmli sample buffer
-
Streptavidin-HRP
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following components in a total volume of 20-50 µL:[7][13][14]
-
E1 enzyme (e.g., 50-100 nM)
-
E2 enzyme (e.g., 200-500 ng)
-
CRL4-CRBN complex (e.g., 1 µM)
-
GSPT1 protein (e.g., 500 nM)
-
Biotin-Ubiquitin (e.g., 1-5 µM)
-
ATP (e.g., 2 mM)
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the reactions at 30-37°C for 60-90 minutes.[7][13]
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[7]
-
Detection:
Conclusion
The protocols outlined in this application note provide a comprehensive framework for determining the optimal in vitro concentration of this compound. By systematically evaluating its effects on cell viability and target protein degradation, researchers can establish a robust understanding of the compound's potency and mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for the Development of an Antibody-neoDegrader Conjugate (AnDC) with a CC-885-CH2-Peg1-NH-CH3 Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-neoDegrader Conjugates (AnDCs)
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This targeted delivery minimizes systemic toxicity associated with traditional chemotherapy.[1][2] AnDCs represent an evolution of this technology, utilizing "neoDegrader" payloads that exploit the cell's own protein degradation machinery to eliminate key survival proteins within cancer cells.[3][4]
This document outlines the development of an AnDC utilizing a novel payload, This compound . The core of this payload is CC-885, a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] Upon internalization into a target cell, CC-885 redirects the CRL4-CRBN complex to recognize and ubiquitinate the translation termination factor GSPT1, marking it for proteasomal degradation.[6][7][8] The degradation of GSPT1 is detrimental to cancer cell survival, making CC-885 a promising anti-neoplastic agent.[5][9] The payload is functionalized with a PEG linker and a terminal amine group for conjugation to a monoclonal antibody (mAb).
The three key components of this AnDC are:
-
Monoclonal Antibody (mAb): Provides specificity for a tumor-associated antigen, ensuring targeted delivery to cancer cells.[]
-
Payload: The this compound neoDegrader, which induces the degradation of GSPT1.[3]
-
Linker: A chemical moiety that connects the payload to the antibody and should remain stable in circulation but allow for payload release or activity upon internalization.[][11]
Mechanism of Action of CC-885 Payload
The CC-885 payload operates through a distinct mechanism of action compared to traditional cytotoxic agents. Instead of directly inhibiting cellular processes like DNA replication or microtubule formation, it hijacks the ubiquitin-proteasome system to induce the degradation of a specific target protein.
The key steps in the signaling pathway are:
-
Binding to Cereblon: CC-885 binds to the substrate receptor Cereblon (CRBN), which is part of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4-CRBN).[6][12]
-
Neo-Substrate Recruitment: This binding event alters the substrate specificity of CRBN, inducing a conformational change that allows it to recognize and bind to GSPT1 (G1 to S phase transition 1), a translation termination factor.[5][6]
-
Ubiquitination: The CRL4-CRBN complex then poly-ubiquitinates GSPT1.
-
Proteasomal Degradation: The poly-ubiquitinated GSPT1 is recognized and degraded by the 26S proteasome.[8]
-
Apoptosis: The degradation of GSPT1 leads to the inhibition of protein translation and subsequent cancer cell apoptosis.[7]
Experimental Protocols
The following protocols provide a general framework for the development and characterization of an AnDC with the this compound payload. Optimization will be required for specific antibodies and target cell lines.
Overall Experimental Workflow
The development process can be broken down into several key stages, from antibody preparation to in vitro evaluation.
Protocol 1: Antibody-Linker Conjugation
This protocol describes the conjugation of the payload to the antibody via a heterobifunctional crosslinker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This is a common, non-cleavable linker strategy.[13]
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.2-7.4
-
SMCC crosslinker
-
This compound payload with a free thiol group (may require modification of the terminal amine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffers: PBS, pH 7.2; Sodium borate (B1201080) buffer, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous DMF or DMSO
Procedure:
Step 1: Antibody Modification with SMCC
-
Prepare a stock solution of SMCC in anhydrous DMSO (e.g., 10 mM).
-
Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.2.
-
Add a 10- to 20-fold molar excess of SMCC to the mAb solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Remove excess SMCC using a desalting column equilibrated with PBS, pH 7.2. The product is mAb-SMCC.
Step 2: Payload Conjugation
-
Prepare a stock solution of the thiol-containing CC-885 payload in DMSO.
-
Add a 1.5- to 5-fold molar excess of the payload to the mAb-SMCC solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
The reaction mixture now contains the AnDC.
Protocol 2: Purification of the AnDC
Purification is crucial to remove unconjugated payload and antibody.[13]
Materials:
-
AnDC reaction mixture
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
Purification buffers (e.g., PBS, pH 7.4 for SEC; high salt and low salt buffers for HIC)
Procedure:
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column with PBS, pH 7.4.
-
Load the AnDC reaction mixture onto the column.
-
Collect fractions corresponding to the monomeric antibody peak, which will be the AnDC. This step removes unconjugated small molecules.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to separate AnDC species with different drug-to-antibody ratios (DAR).
-
Equilibrate the HIC column with a high salt buffer.
-
Load the SEC-purified AnDC.
-
Elute with a decreasing salt gradient to separate species based on hydrophobicity.
-
Protocol 3: Characterization of the AnDC
Key quality attributes of the AnDC must be determined.[14][15]
3.4.1 Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical parameter affecting both efficacy and toxicity.[16]
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the purified AnDC at 280 nm (for the antibody) and a wavelength specific to the CC-885 payload.
-
Calculate the DAR using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
As described in the purification protocol, HIC can resolve species with different numbers of conjugated payloads.
-
The area of each peak corresponding to a specific DAR value can be used to calculate the average DAR.
3.4.2 Purity and Aggregation Analysis
Method: Size-Exclusion Chromatography (SEC)
-
Run the purified AnDC on an analytical SEC column.
-
The percentage of the main monomeric peak relative to the total peak area indicates the purity and the extent of aggregation.
3.4.3 Antigen Binding Affinity
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coat a 96-well plate with the target antigen.
-
Add serial dilutions of the AnDC and the unconjugated mAb.
-
Detect bound antibody using a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Compare the binding curves of the AnDC and the unconjugated mAb to ensure that conjugation has not significantly impacted antigen binding.
Data Presentation
Quantitative data from the characterization and in vitro assays should be summarized in tables for clear comparison.
Table 1: AnDC Characterization Summary
| Parameter | Method | Result | Acceptance Criteria |
| Average DAR | UV-Vis / HIC | 3.8 | 3.5 - 4.5 |
| Purity (Monomer %) | SEC | >95% | >95% |
| Aggregates (%) | SEC | <5% | <5% |
| Endotoxin (EU/mg) | LAL Assay | <0.5 | <1.0 |
| Antigen Binding (EC50) | ELISA | 1.2 nM | ≤ 2-fold change from mAb |
| Unconjugated mAb (EC50) | ELISA | 0.8 nM | N/A |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | AnDC IC50 (nM) | Unconjugated Payload IC50 (nM) | Non-Targeting AnDC IC50 (nM) |
| Cancer Cell Line A | High | 5.2 | 850 | >10,000 |
| Cancer Cell Line B | Low | 1,200 | 900 | >10,000 |
| Normal Cell Line C | Negative | >10,000 | 1,500 | >10,000 |
In Vitro Efficacy Protocols
Protocol 4: Cell Viability (Cytotoxicity) Assay
This assay determines the potency of the AnDC in killing target cancer cells.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Normal (non-cancerous) cell line
-
Cell culture medium and supplements
-
AnDC, unconjugated mAb, and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the AnDC, unconjugated mAb, and free payload.
-
Incubate for 72-120 hours.
-
Add the cell viability reagent and measure luminescence or fluorescence according to the manufacturer's instructions.
-
Plot the dose-response curves and calculate the IC50 values.
Protocol 5: GSPT1 Degradation Assay
This assay confirms the mechanism of action of the CC-885 payload.
Materials:
-
Target-positive cancer cell line
-
AnDC and controls
-
Lysis buffer
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
Primary antibodies (anti-GSPT1, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat target-positive cells with the AnDC at its IC50 concentration for various time points (e.g., 0, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GSPT1 and a loading control (e.g., beta-actin).
-
Incubate with the secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the level of GSPT1 degradation over time.
Conclusion
The development of an AnDC with the this compound payload represents a promising strategy for targeted cancer therapy. By leveraging the cell's ubiquitin-proteasome system, this novel therapeutic has the potential for high potency and selectivity. The protocols and methodologies outlined in this document provide a comprehensive guide for the synthesis, purification, characterization, and in vitro evaluation of this AnDC. Careful optimization of each step and thorough characterization are essential for the successful development of a safe and effective therapeutic agent.
References
- 1. Antibody drug conjugates: Tackling the unsolved challenges with novel technologies - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 16. fda.gov [fda.gov]
Application Notes and Protocols for In Vivo Administration and Formulation of CC-885-CH2-Peg1-NH-CH3
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-885 is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase, demonstrating significant anti-tumor activity. It functions as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the translation termination factor GSPT1, Polo-like kinase 1 (PLK1), and Cyclin-dependent kinase 4 (CDK4)[1][2][3][4][5][6][7]. The molecule CC-885-CH2-Peg1-NH-CH3 is a derivative of CC-885, designed as a "neoDegrader" for the synthesis of Antibody neoDegrader Conjugates (AnDCs)[8][9][10][11][12]. This modification allows for its conjugation to antibodies, enabling targeted delivery to specific cell types.
These application notes provide detailed protocols for the formulation and in vivo administration of this compound, drawing upon established methodologies for the parent compound CC-885 and commercially available formulation guidelines for the derivative.
Data Presentation
Table 1: In Vivo Formulation Options for this compound
| Formulation Component | Protocol 1 (Aqueous-based) | Protocol 2 (Oil-based) |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - |
| Vehicle | 45% Saline | - |
| Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Appearance | Clear solution | Clear solution |
Data synthesized from information provided by commercial suppliers[10][13]. It is recommended to perform small-scale solubility tests before preparing a large batch.
Table 2: Summary of Preclinical In Vivo Studies with CC-885
| Animal Model | Cancer Type | Administration Route | Dosage | Study Outcome | Reference |
| Nude Mice | Non-Small-Cell Lung Cancer (NSCLC) | - | - | Synergistic tumor growth inhibition with volasertib | [7][14] |
| Nude Mice | Multiple Myeloma (MM) | - | - | Impaired cell cycle progression and induced cell death | [5] |
| Humanized B-hCRBN Mice | - | Intraperitoneal Injection | 5 mg/kg | Induced significant toxicity and mortality | [15] |
Note: Specific dosages and administration routes for some studies were not detailed in the provided search results. Researchers should refer to the primary literature for complete experimental details.
Signaling Pathway
The following diagram illustrates the mechanism of action of CC-885, which is anticipated to be the same for its derivative, this compound, once released from an Antibody neoDegrader Conjugate.
References
- 1. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | ADC Cytotoxin | 2722698-03-3 | Invivochem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocytogen.com [biocytogen.com]
Application Notes and Protocols for Flow Cytometry Analysis of GSPT1 Degradation Induced by CC-885-CH2-Peg1-NH-CH3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy in drug discovery. "Molecular glues" are small molecules that induce the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. CC-885 is a well-characterized molecular glue that modulates the function of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of neo-substrates, most notably the translation termination factor GSPT1 (G1 to S phase transition 1).[1] The degradation of GSPT1 has shown potent anti-tumor activity, particularly in hematological malignancies such as acute myeloid leukemia (AML).[2][3]
The compound CC-885-CH2-Peg1-NH-CH3 is a derivative of CC-885, functionalized with a PEG linker and an amine group. This modification allows for its conjugation to antibodies, creating Antibody-Drug Conjugates (ADCs) for targeted delivery to specific cell types. This targeted approach aims to increase the therapeutic window by concentrating the GSPT1-degrading activity at the site of disease and minimizing systemic exposure.
These application notes provide detailed protocols for the analysis of intracellular GSPT1 degradation in cells treated with this compound using flow cytometry. Flow cytometry offers a high-throughput method to quantify protein levels on a single-cell basis, enabling the determination of key parameters such as dose-response relationships and the kinetics of protein degradation.
Mechanism of Action: GSPT1 Degradation by CC-885
CC-885 acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target protein GSPT1. This induced proximity leads to the polyubiquitination of GSPT1 by the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome. The depletion of GSPT1 disrupts translation termination, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro activity of CC-885 and other GSPT1 degraders in various cancer cell lines. This data, primarily derived from cell viability and immunoblotting assays, provides a baseline for expected potency and efficacy.
Table 1: In Vitro Antiproliferative Activity of CC-885
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Various AML cell lines | Acute Myeloid Leukemia | 10⁻⁶ - 1 | Cell Proliferation Assay |
| THLE-2 | Human Liver Epithelial | 10⁻⁶ - 1 | Cell Proliferation Assay |
| Human PBMC | Peripheral Blood Mononuclear Cells | 10⁻⁶ - 1 | Cell Proliferation Assay |
Data sourced from MedChemExpress product information.
Table 2: GSPT1 Degradation Potency (DC50 and Dmax)
| Compound | Cell Line | Time (hours) | DC50 (nM) | Dmax (%) | Method | Reference |
| Compound 6 | MV4-11 | 4 | - | >90 | Immunoblot | [4] |
| Compound 6 | MV4-11 | 24 | 2.1 | >90 | Immunoblot | [4] |
| Compound 7 | MV4-11 | 4 | - | ~60 | Immunoblot | [4] |
| Compound 7 | MV4-11 | 24 | 10 | ~90 | Immunoblot | [4] |
| CC-885 | MM1.S | 6 | - | Significant Degradation | Proteomics | [1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Intracellular GSPT1 Degradation
This protocol details the steps for treating cells with this compound, followed by intracellular staining for GSPT1 and analysis by flow cytometry.
Materials:
-
This compound
-
Cell line of interest (e.g., MV4-11, a human AML cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% Saponin or Triton X-100)
-
Wash Buffer (e.g., PBS with 2% FBS)
-
Primary antibody: Anti-GSPT1 antibody, conjugated to a fluorophore (e.g., FITC, APC) and validated for flow cytometry.
-
Isotype control antibody, matching the host and isotype of the primary antibody, conjugated to the same fluorophore.
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in complete culture medium to achieve the desired final concentrations.
-
Treat the cells with the compound or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells and transfer to flow cytometry tubes.
-
Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
Permeabilization: Resuspend the cell pellet in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Intracellular Staining: Add the fluorophore-conjugated anti-GSPT1 antibody or the corresponding isotype control to the permeabilized cells.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in Wash Buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the single-cell population using forward and side scatter.
-
Measure the median fluorescence intensity (MFI) of the GSPT1-positive population for each sample.
-
Use the isotype control to set the gate for GSPT1-positive cells.
-
-
Data Analysis:
-
Normalize the MFI of the treated samples to the vehicle control to determine the percentage of GSPT1 degradation.
-
Plot the percentage of GSPT1 degradation against the compound concentration to generate a dose-response curve and calculate the DC50 value.
-
Plot the percentage of GSPT1 degradation at a fixed concentration over time to analyze the kinetics of degradation.
-
Protocol 2: Western Blotting for Confirmation of GSPT1 Degradation
Western blotting should be used as an orthogonal method to confirm the flow cytometry results.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Anti-GSPT1 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 band intensity to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Insufficient washing, non-specific antibody binding | Increase the number of wash steps. Include a blocking step with serum from the secondary antibody host species. Titrate the primary antibody to the optimal concentration. |
| Low GSPT1 signal | Inefficient permeabilization, low antibody concentration, GSPT1 degradation | Optimize the permeabilization buffer and incubation time. Increase the primary antibody concentration. Confirm GSPT1 degradation by Western blot. |
| High variability between replicates | Inconsistent cell numbers, pipetting errors | Ensure accurate cell counting and consistent seeding density. Use calibrated pipettes and careful technique. |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the analysis of GSPT1 degradation induced by this compound using flow cytometry. This powerful technique allows for the quantitative assessment of target engagement in a high-throughput manner, providing valuable data for the development of novel targeted protein degraders. Confirmation of flow cytometry results with an orthogonal method such as Western blotting is recommended for robust data interpretation.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Immunoprecipitation of the CRBN Complex with CC-885-CH2-Peg1-NH-CH3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of the Cereblon (CRBN) E3 ubiquitin ligase complex and its associated proteins in the presence of a CC-885 derivative, CC-885-CH2-Peg1-NH-CH3. This compound is a chemical probe designed to study the CRBN interactome. The protocol is intended for researchers in drug discovery and chemical biology investigating the mechanism of molecular glue degraders.
Introduction
Cereblon (CRBN) is a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] Modulators of CRBN, such as the immunomodulatory drugs (IMiDs) and the more potent compound CC-885, can induce the degradation of neo-substrates by redirecting the E3 ligase activity.[3][4][5] CC-885 has been shown to induce the degradation of proteins such as GSPT1 and PLK1, leading to potent anti-tumor activity.[3][6][7][8][9]
The specific derivative, this compound, is presumed to be a tool compound for affinity-based proteomics. The polyethylene (B3416737) glycol (Peg1) linker and terminal amine group allow for conjugation to a reporter molecule like biotin, enabling the capture of the CRBN complex and its interactors. This protocol outlines a method for utilizing such a biotinylated derivative for pull-down assays followed by downstream analysis.
Signaling Pathway
The binding of CC-885 to CRBN induces a conformational change in the substrate receptor, creating a novel interface for the recruitment of "neo-substrates" that are not endogenous targets of the ligase.[5] This ternary complex formation (CRBN-CC-885-neosubstrate) leads to the polyubiquitination of the substrate and its subsequent degradation by the proteasome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. CC-885|CAS 1010100-07-8|DC Chemicals [dcchemicals.com]
- 9. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
troubleshooting CC-885-CH2-Peg1-NH-CH3 solubility issues in DMSO
Technical Support Center: CC-885-CH2-Peg1-NH-CH3
Disclaimer: The compound "this compound" is a specific derivative of the known cereblon modulator, CC-885. Publicly available data for this exact derivative is limited. This guide is based on the known properties of the parent compound CC-885 and established principles for handling complex organic molecules in DMSO. The PEG (polyethylene glycol) linker may influence solubility, and these guidelines should be used as a starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in DMSO. What are the common causes?
A1: Several factors can impede dissolution in DMSO. First, verify the quality of your solvent; DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can significantly reduce its solvating power.[1][2] Always use fresh, anhydrous, high-purity (e.g., cell culture or HPLC grade) DMSO from a tightly sealed container.[1] Second, the intended concentration may exceed the compound's solubility limit. Finally, insufficient physical agitation may fail to break up the compound's crystal lattice energy.[3]
Q2: What is the expected solubility of the parent compound, CC-885, in DMSO? I see different values from different suppliers.
A2: You are correct, reported solubility values for CC-885 in DMSO vary significantly between suppliers. This variation can be due to differences in the crystalline form of the compound (amorphous vs. highly crystalline), purity, and the dissolution methodology used (e.g., with or without sonication).[3][4] It is crucial to consult the Certificate of Analysis for your specific batch, but the published data provides a useful range.
Q3: My compound dissolved perfectly in DMSO initially, but after storing it at -20°C, I see a precipitate. What happened?
A3: This is a common issue. Precipitation upon storage, especially after freeze-thaw cycles, can occur for several reasons. The compound may have initially formed a supersaturated solution that is not stable over the long term.[4] Each freeze-thaw cycle increases the probability of crystallization into a less soluble, more stable thermodynamic form.[3][4] Additionally, if the vial is not sealed properly, moisture can be absorbed into the DMSO upon warming, reducing solubility and causing the compound to precipitate.[4]
Q4: When I dilute my DMSO stock into my aqueous cell culture medium, the compound immediately "crashes out" or precipitates. How can I prevent this?
A4: This phenomenon occurs due to the rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous solution.[1][5] The compound, which is soluble in the organic DMSO, is not soluble in the aqueous environment of the media. To prevent this, use a serial or stepwise dilution method.[1][5] Also, ensure the final concentration of DMSO in your culture medium is as low as possible (ideally below 0.1% and not exceeding 0.5%) to avoid cellular toxicity and solubility issues.[5][6] Pre-warming the media to 37°C can also help maintain solubility.[5]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter.
| Problem | Potential Cause | Recommended Solution |
| Powder will not dissolve in DMSO at the desired concentration. | 1. Hygroscopic DMSO: Solvent has absorbed water. 2. Concentration too high: Exceeds the solubility limit. 3. Insufficient Energy: Inadequate mixing or heating. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] 2. Prepare a more dilute stock solution (e.g., try 5 mM if 10 mM fails).[1] 3. Vortex vigorously. If needed, sonicate in a water bath for 5-10 minutes or gently warm the solution to 37°C.[1][7] |
| Stock solution is hazy or cloudy after preparation. | Incomplete Dissolution: Micro-precipitates are present. | Centrifuge the vial to pellet the undissolved compound. Carefully collect the supernatant, which represents the saturated solution at that temperature. Determine the concentration of this supernatant (e.g., via UV-Vis) to find the actual solubility limit. |
| Compound precipitates from DMSO stock during storage. | 1. Freeze-thaw cycles: Promotes crystallization. 2. Unstable supersaturated solution. 3. Moisture absorption. | 1. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] 2. Prepare a fresh stock solution before each experiment or re-dissolve by warming and sonicating before use.[4] 3. Ensure vials are tightly sealed with parafilm. |
| Compound precipitates upon dilution into aqueous buffer/media. | Rapid Solvent Exchange: Compound is not soluble in the aqueous environment. | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media, then add this to the final culture volume.[5] Add the stock solution dropwise while gently vortexing the media.[5] |
Data Presentation
Table 1: Reported Solubility of Parent Compound CC-885 in DMSO
Note: These values are for the parent compound CC-885 and should be used as a reference. The solubility of the specified derivative may vary.
| Supplier | Reported Solubility | Molar Equivalent (MW: 440.88 g/mol ) | Notes |
| Cayman Chemical | ~12.5 mg/mL[8] | ~28.35 mM | - |
| MedChemExpress | 66.67 mg/mL[7] | ~151.22 mM | Requires sonication.[7] |
| Selleck Chemicals | 40 mg/mL - 88 mg/mL[2] | ~90.72 mM - 199.6 mM | Notes that moisture-absorbing DMSO reduces solubility.[2] |
| TargetMol | 67.5 mg/mL[9] | ~153.1 mM | Recommends sonication.[9] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Preparation: Bring the vial of this compound and a new, sealed bottle of anhydrous, high-purity DMSO to room temperature.
-
Weighing: Weigh the desired amount of compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Agitation: Vortex the solution vigorously for 2-3 minutes.
-
Sonication (If Needed): If particles are still visible, place the vial in a water bath sonicator for 5-15 minutes. Avoid overheating the sample.[7][9]
-
Gentle Heating (If Needed): If sonication is insufficient, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.[1]
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of particles.
-
Storage: If not for immediate use, aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
Protocol 2: Preventing Precipitation During Dilution into Aqueous Media
This protocol is for preparing a final concentration of 10 µM in a 1 mL cell culture volume from a 10 mM DMSO stock.
-
Thaw and Warm: Thaw a single-use aliquot of the 10 mM stock solution at room temperature. Pre-warm your complete cell culture medium to 37°C.[5]
-
Prepare Intermediate Dilution (100 µM): In a sterile tube, add 998 µL of the pre-warmed cell culture medium. Add 2 µL of the 10 mM DMSO stock solution. This creates a 100 µM intermediate solution with 0.2% DMSO. Mix thoroughly by gentle vortexing.
-
Prepare Final Working Solution (10 µM): To a culture plate well already containing 900 µL of cells in medium, add 100 µL of the 100 µM intermediate dilution.
-
Final Concentrations: The final volume is 1 mL, the final compound concentration is 10 µM, and the final DMSO concentration is 0.02%, which is well-tolerated by most cell lines.
Visualizations
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ziath.com [ziath.com]
- 4. ziath.com [ziath.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. CC-885 | Ligand for E3 Ligase | TargetMol [targetmol.com]
Technical Support Center: Optimizing CC-885-CH2-Peg1-NH-CH3 Incubation Time for Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for protein degradation experiments using CC-885-CH2-Peg1-NH-CH3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce protein degradation?
This compound is a derivative of CC-885, a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] It functions as a "molecular glue," bringing new protein targets (neosubstrates) to the CRBN complex for ubiquitination and subsequent degradation by the proteasome.[4][5][6] The primary and most well-studied neosubstrate of CC-885 is the translation termination factor GSPT1.[1][3][7] Degradation of GSPT1 has been shown to have potent anti-tumor activity, particularly in acute myeloid leukemia (AML).[3][8] CC-885 has also been found to induce the degradation of other proteins such as BNIP3L and PLK1.[9][10][11][12] The specific derivative, this compound, is designed for use in creating Antibody neoDegrader Conjugates (AnDCs), which aim to target the degradation machinery to specific cells.
Q2: What is the recommended starting incubation time for a protein degradation experiment with this compound?
For initial experiments, a time-course study is highly recommended to determine the optimal degradation window for your specific protein of interest and cell line. A good starting point is to test a range of incubation times, such as 4, 8, 12, and 24 hours .[4] Some studies have observed significant degradation of target proteins within 4 to 6 hours of treatment with CC-885.[7] However, the degradation kinetics can vary depending on the target protein's intrinsic turnover rate and the cellular context.
Q3: What factors can influence the optimal incubation time for protein degradation?
Several factors can affect the time required for optimal protein degradation:
-
Target Protein Turnover Rate: Proteins with a naturally short half-life will likely be degraded faster than more stable proteins.
-
Cell Line Specificity: The expression levels of CRBN, the target protein, and components of the ubiquitin-proteasome system can vary between cell lines, influencing the degradation efficiency and kinetics.
-
Compound Concentration: The concentration of this compound will impact the rate and extent of degradation. It is crucial to perform a dose-response experiment in conjunction with a time-course study.
-
Ternary Complex Stability: The stability of the complex formed between CRBN, the degrader, and the target protein is a key determinant of degradation efficiency.
Q4: Can long incubation times lead to off-target effects?
Yes, prolonged exposure to a potent biological modulator like CC-885 could potentially lead to off-target effects or cellular stress responses that can confound experimental results. While CC-885 is known to induce the degradation of specific neosubstrates, extended incubation might affect other cellular processes.[7] Shorter incubation times that are sufficient to achieve maximal degradation of the target protein are generally preferred to minimize the risk of secondary, off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete or No Protein Degradation | Insufficient Incubation Time: The degradation of the target protein may be slow. | Action: Perform a time-course experiment with longer incubation points (e.g., 24, 48, 72 hours). |
| Suboptimal Compound Concentration: The concentration of the degrader may be too low. | Action: Conduct a dose-response experiment to determine the optimal concentration (DC50) for your cell line. | |
| "Hook Effect": At very high concentrations, the degrader can form binary complexes (degrader-target or degrader-CRBN) instead of the productive ternary complex, which inhibits degradation.[13] | Action: Test a wider range of concentrations, including lower ones, in your dose-response curve. | |
| Low CRBN Expression: The cell line may have low endogenous levels of CRBN, the essential E3 ligase component. | Action: Verify CRBN expression in your cell line via Western blot or qPCR. Consider using a cell line with known high CRBN expression as a positive control. | |
| Target Protein Mutation: The target protein may have a mutation in the degron motif recognized by the CRBN-degrader complex. | Action: Sequence the target protein in your cell line to check for mutations, especially in resistant clones. | |
| High Background or Non-Specific Bands on Western Blot | Antibody Issues: The primary or secondary antibody may have low specificity or be used at too high a concentration. | Action: Optimize antibody concentrations and blocking conditions. Use a different antibody if the problem persists. |
| Cell Lysis and Sample Preparation: Incomplete cell lysis or protein degradation by endogenous proteases during sample preparation. | Action: Ensure your lysis buffer contains a fresh protease inhibitor cocktail. Perform all steps on ice or at 4°C to minimize protease activity. | |
| Degradation is Observed, but with High Cell Toxicity | On-Target Toxicity: Degradation of the target protein may be inherently toxic to the cells. | Action: This may be an expected outcome. Perform cell viability assays (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to correlate degradation with cytotoxicity. |
| Off-Target Toxicity: The compound may have off-target effects at the concentration and incubation time used. | Action: Try to use the lowest effective concentration and the shortest incubation time that achieves significant degradation to minimize off-target effects. |
Quantitative Data Summary
The following table summarizes publicly available data on the degradation of target proteins by the parent compound, CC-885 . This data can serve as a reference for designing experiments with this compound, though kinetics may vary.
| Target Protein | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| GSPT1 | MM1.S | 0.1 µM | 6 hours | Significant downregulation observed in proteomic analysis. | [7] |
| GSPT1 | Various | Not specified | 4 hours | Degradation observed in immunoblotting. | [7] |
| BNIP3L | A549 | Dose- and Time-dependent | Not specified | CC-885 caused dose- and time-dependent degradation. | [9][10][14] |
| PLK1 | A549 | 2 µM | Time-course | Time-dependent decrease in PLK1 protein levels. | [12] |
| PLK1 | A549 | Indicated doses | 12 hours | Dose-dependent decrease in PLK1 protein. | [12] |
| CDK4 | MM cells | Not specified | Not specified | CC-885 induced ubiquitination and degradation. | [15] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Protein Degradation
This protocol outlines a Western blot-based experiment to identify the optimal incubation time for the degradation of a protein of interest (POI) following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 6-well or 12-well) to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a predetermined optimal concentration of this compound (if unknown, use a concentration around the expected IC50 for cytotoxicity or a range from 100 nM to 1 µM).
-
Include a DMSO vehicle control group.
-
Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing freshly added protease inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for your POI and the loading control for each time point.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized POI levels against the incubation time to determine the time point at which maximum degradation occurs.
-
Visualizations
Caption: Workflow for optimizing protein degradation incubation time.
Caption: CC-885 induced protein degradation signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. excelra.com [excelra.com]
- 7. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. [PDF] The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L | Semantic Scholar [semanticscholar.org]
- 15. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding off-target effects with CC-885-CH2-Peg1-NH-CH3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CC-885-CH2-Peg1-NH-CH3 in their experiments. The focus is on mitigating and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of CC-885, a known modulator of the Cereblon (CRBN) E3 ubiquitin ligase. This modified version is designed for use as a "neoDegrader," likely as a component of a larger construct such as an Antibody-neoDegrader Conjugate (AnDC) or a Proteolysis-Targeting Chimera (PROTAC). Its primary function is to bind to CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event "hijacks" the cell's natural protein disposal system, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. The parent compound, CC-885, is known to primarily induce the degradation of the translation termination factor GSPT1.[1][2][3]
Q2: What are the known on-target and potential off-target effects of the CC-885 moiety?
A2: The primary on-target effect of the CC-885 moiety is the CRBN-dependent degradation of GSPT1.[2][3] However, like many molecular glues and PROTAC components, CC-885 can induce the degradation of other proteins, leading to potential off-target effects. Known off-targets of CC-885 that may be relevant for your experiments include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors.[3]
-
Casein Kinase 1α (CK1α): A serine/threonine kinase.[3]
-
Cyclin-Dependent Kinase 4 (CDK4): A key regulator of the cell cycle.
-
BNIP3L: A protein involved in mitophagy.[4]
-
Polo-like kinase 1 (PLK1): A critical regulator of mitosis.[5][6]
-
HBS1L: A protein related to translation.[7]
It is crucial to experimentally verify the degradation profile of your specific this compound-containing construct in your experimental system.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: Minimizing off-target effects is critical for accurate data interpretation. Key strategies include:
-
Titrate the concentration: Use the lowest effective concentration of your compound that still achieves robust degradation of your intended target. This can be determined through a dose-response experiment.
-
Use appropriate controls: Always include a negative control, such as a version of your compound where the CC-885 moiety is modified to prevent CRBN binding, to distinguish between on-target and off-target effects.
-
Perform washout experiments: To confirm that the observed phenotype is due to the degradation of your target protein, remove the compound from the cell culture and monitor the recovery of protein levels and the reversal of the phenotype.
-
Orthogonal validation: Use multiple, independent methods to validate your findings. For example, confirm protein degradation with both Western blotting and mass spectrometry-based proteomics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity observed at effective concentrations. | Off-target protein degradation. | 1. Perform a global proteomics analysis to identify unintended degraded proteins. 2. Lower the concentration of the compound and/or shorten the treatment duration. 3. Validate off-targets with Western blotting and assess their contribution to the toxic phenotype. |
| Inconsistent degradation of the target protein. | Cell health and confluency variations. | 1. Standardize cell culture conditions, including passage number and seeding density. 2. Ensure cells are in a logarithmic growth phase during treatment. |
| "Hook effect" at high concentrations. | 1. Perform a wide dose-response experiment to identify the optimal concentration range and observe any bell-shaped curve characteristic of the hook effect.[8] 2. Test lower concentrations (in the nanomolar to low micromolar range).[8] | |
| Unexpected phenotype observed that does not correlate with the known function of the intended target. | Degradation of an unknown off-target protein. | 1. Conduct a global proteomics experiment to identify all proteins degraded by your compound.[9][10] 2. Use bioinformatics tools to analyze the potential pathways affected by the identified off-targets. 3. Validate the role of the off-target using techniques like siRNA or CRISPR-Cas9 to see if it recapitulates the observed phenotype. |
Data Presentation
Table 1: Representative Anti-proliferative Activity of CC-885 in various cell lines.
Note: This data is for the parent compound CC-885 and should be used as a reference. The activity of this compound will depend on the complete structure of the conjugate and the experimental system.
| Cell Line | IC50 (µM) |
| MV4-11 (AML) | 0.0002[11] |
| THLE-2 (Liver Epithelial) | >10[12] |
| Human PBMCs | >10[12] |
Table 2: Representative Degradation Profile of CC-885.
Note: DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) values are highly dependent on the experimental conditions (e.g., cell line, treatment time). The user should determine these values for their specific system.
| Protein Target | Representative DC50 | Representative Dmax |
| GSPT1 | ~10-100 nM | >90% |
| IKZF1 | ~100-500 nM | >80% |
| CDK4 | Varies by cell line | Varies |
| BNIP3L | Varies by cell line | Varies |
| PLK1 | Varies by cell line | Varies |
Experimental Protocols
Protocol 1: Determining On-Target and Off-Target Degradation by Western Blot
Objective: To quantify the degradation of the intended target protein and known potential off-targets in response to treatment with this compound.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment: Treat cells with a range of concentrations of your this compound conjugate (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for your target protein and potential off-targets (e.g., GSPT1, IKZF1, CDK4) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target and off-target proteins to the loading control.
Protocol 2: Global Proteomics for Unbiased Off-Target Identification
Objective: To identify all proteins that are degraded upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Treat cells with your compound at a concentration that gives robust on-target degradation (e.g., 5x DC50) and a vehicle control. A shorter treatment time (e.g., 6-8 hours) is often preferred to enrich for direct degradation targets.[13]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from the different treatment conditions with isobaric tags for multiplexed quantitative analysis.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance between the treated and control groups.
-
Proteins that show a dose-dependent decrease in abundance are considered potential off-targets.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for identifying and mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sapient.bio [sapient.bio]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
CC-885 resistance mutations in GSPT1 structural degron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the molecular glue degrader CC-885, specifically focusing on mutations within the structural degron of its neosubstrate, GSPT1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CC-885?
CC-885 is a cereblon (CRBN) modulator that acts as a molecular glue.[1] It induces the degradation of the translation termination factor GSPT1 by forming a ternary complex between CRBN (a substrate receptor for the CRL4 E3 ubiquitin ligase) and GSPT1.[2][3] This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[4][5] The antitumor activity of CC-885 is mediated through this degradation of GSPT1.[2]
Q2: My cells are showing resistance to CC-885. What are the likely causes?
The most common cause of acquired resistance to CC-885 is the emergence of mutations in the GSPT1 protein, particularly within the structural degron.[6][7] This degron is a β-hairpin motif necessary for the interaction with the CC-885-CRBN complex.[2][6] Mutations in this region can disrupt the formation of the ternary complex, thereby impairing GSPT1 degradation.[6][8] Other potential, though less frequently reported, mechanisms could involve mutations in the components of the CRL4-CRBN ubiquitin ligase complex.[9]
Q3: Which specific mutations in GSPT1 are known to confer resistance to CC-885?
Several in-frame insertion and deletion (indel) mutations within the β-hairpin structural degron of GSPT1 have been identified to confer resistance to CC-885.[6][8] These mutations can alter the conformation of the degron, disrupting key contacts with CC-885 and CRBN.[6][8] For instance, the deletion of serine 574 (S574del) removes a residue crucial for stabilizing the β-hairpin structure.[6][8] Similarly, deletions that remove the conserved glycine (B1666218) 575 (G575) residue are also critical for resistance.[6][8] A specific point mutation, G575N, has also been shown to abrogate the anti-proliferative effects of CC-885.[10]
Q4: How can I test if my resistant cells have GSPT1 mutations?
To determine if your CC-885-resistant cells harbor GSPT1 mutations, you can perform targeted sequencing of the GSPT1 gene.[11] This can be done by isolating genomic DNA from your resistant cell population and using polymerase chain reaction (PCR) to amplify the region of GSPT1 that encodes the structural degron, followed by Sanger sequencing or next-generation sequencing (NGS).[12]
Troubleshooting Guide
Problem: Reduced or no GSPT1 degradation observed after CC-885 treatment.
| Possible Cause | Troubleshooting Steps |
| 1. GSPT1 mutations in the structural degron | - Sequence the GSPT1 gene in your resistant cell line to identify potential mutations in the β-hairpin degron region.[6][8] - Compare the sequence to the wild-type GSPT1 sequence. |
| 2. Impaired ternary complex formation | - Perform a co-immunoprecipitation (co-IP) assay to assess the interaction between GSPT1 and CRBN in the presence of CC-885.[8] A lack of interaction in resistant cells compared to sensitive cells suggests a disruption of the ternary complex. |
| 3. Suboptimal experimental conditions | - Verify the concentration and activity of your CC-885 stock. - Ensure the treatment duration is sufficient to observe GSPT1 degradation (e.g., 6 hours).[8] - Confirm the health and viability of your cells before and during the experiment. |
| 4. Issues with detection method | - If using Western blotting, ensure your GSPT1 antibody is specific and sensitive. - For luminescence-based assays (e.g., HiBiT), confirm the proper functioning of the reporter system.[8] |
Quantitative Data Summary
The following table summarizes the impact of specific GSPT1 mutations on CC-885-induced degradation, as measured by a HiBiT lytic bioluminescence assay. The data represents the percentage of GSPT1 protein remaining after a 6-hour treatment with CC-885, normalized to vehicle-treated cells.[8]
| GSPT1 Variant | % GSPT1 Remaining (at 1 µM CC-885) |
| Wild-type (wt) | ~10% |
| S574del | ~90% |
| G575_K577delinsE | ~100% |
| S574_K577del | ~100% |
Data is estimated from dose-response curves presented in Figure 2c of "Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders"[6][8].
Experimental Protocols
1. CRISPR-Suppressor Scanning for Identification of Resistance Mutations
This method is used to systematically identify mutations that confer resistance to a drug.
-
Principle: A library of single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., GSPT1) is introduced into cells along with Cas9 nuclease. Cas9 creates double-strand breaks at the targeted sites, which are repaired by the cell's machinery, leading to a diverse set of insertion/deletion (indel) mutations. Cells with mutations that confer resistance to the drug will survive and proliferate in the presence of the drug, while cells with wild-type or non-protective mutations will be eliminated. Deep sequencing of the targeted gene in the surviving population reveals the enriched resistance-conferring mutations.[6][7]
-
Detailed Protocol:
-
Library Transduction: Transduce a population of cells (e.g., MOLM-13) with a lentiviral library of sgRNAs targeting GSPT1.
-
Drug Selection: Treat the mutagenized cell population with CC-885. The concentration and duration of treatment may need to be optimized. A gradual dose escalation is often used.[6]
-
Genomic DNA Extraction: Isolate genomic DNA from the surviving, resistant cell population.
-
PCR Amplification and Sequencing: Amplify the targeted region of the GSPT1 gene using PCR and perform deep sequencing to identify and quantify the frequency of different mutations.[6]
-
Data Analysis: Analyze the sequencing data to identify mutations that are significantly enriched in the CC-885-treated population compared to a vehicle-treated control population.
-
2. HiBiT Lytic Bioluminescence Assay for Quantifying GSPT1 Degradation
This assay provides a quantitative measure of protein degradation.
-
Principle: The HiBiT tag, a small 11-amino-acid peptide, is fused to the protein of interest (GSPT1). In the presence of a lytic detection reagent containing the LgBiT protein, the HiBiT and LgBiT proteins combine to form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of HiBiT-tagged protein.[8]
-
Detailed Protocol:
-
Cell Line Generation: Generate a stable cell line (e.g., HEK293T) expressing HiBiT-tagged GSPT1.
-
Cell Plating and Treatment: Plate the cells in a multi-well plate and treat with various concentrations of CC-885 or a vehicle control for a specified duration (e.g., 6 hours).
-
Lysis and Luminescence Measurement: Add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells. This reagent lyses the cells and provides the LgBiT protein and substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal from CC-885-treated cells to that of vehicle-treated cells to determine the percentage of GSPT1 degradation.[8]
-
3. Co-Immunoprecipitation (Co-IP) for Assessing Ternary Complex Formation
This technique is used to determine if two or more proteins interact in a cell.
-
Principle: An antibody against a specific protein (the "bait") is used to pull that protein out of a cell lysate. Any proteins that are bound to the bait protein will also be pulled down. These interacting proteins (the "prey") can then be detected by Western blotting.[8]
-
Detailed Protocol:
-
Cell Treatment: Treat cells (e.g., transiently transfected HEK293T cells expressing HA-tagged GSPT1 variants and CRBN) with CC-885 or a vehicle control. It is recommended to pre-treat with a neddylation inhibitor like MLN-4924 to prevent the degradation of the complex.[8]
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Add an antibody against the bait protein (e.g., anti-HA antibody for HA-tagged GSPT1) to the cell lysate and incubate to allow the antibody to bind to its target.
-
Bead Capture: Add protein A/G beads to the lysate. These beads will bind to the antibody, capturing the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the eluate by Western blotting using an antibody against the prey protein (e.g., anti-CRBN antibody) to detect the interaction.[8]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 6. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
minimizing non-specific binding of CC-885-CH2-Peg1-NH-CH3 in cells
Welcome to the technical support center for CC-885-CH2-Peg1-NH-CH3. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of this compound in cellular experiments. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CC-885?
A1: CC-885 is a molecular glue that modulates the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to CRBN, CC-885 induces the recruitment of "neosubstrates," proteins not typically targeted by this E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] The primary and most well-characterized neosubstrate of CC-885 is the translation termination factor GSPT1.[1][2][3][4][5] Degradation of GSPT1 is the key driver of the potent anti-proliferative effects of CC-885, particularly in acute myeloid leukemia (AML).[1][3][4]
Q2: How does the this compound modification differ from the parent CC-885?
A2: The "-CH2-Peg1-NH-CH3" modification adds a short polyethylene (B3416737) glycol (PEG) linker to the CC-885 molecule. PEGylation is a common strategy in drug development to improve solubility, stability, and pharmacokinetic properties. In the context of cellular assays, this modification may also influence cell permeability and, importantly, could potentially reduce non-specific hydrophobic interactions with proteins and plasticware, thereby lowering background signal.[6][7][8]
Q3: What are "neosubstrates" and how do they relate to non-specific binding?
A3: Neosubstrates are proteins that are targeted for degradation by an E3 ligase only in the presence of a molecular glue modulator like CC-885.[9][10] For CC-885, besides GSPT1, other proteins such as PLK1 and CDK4 have been identified as neosubstrates in specific cellular contexts.[11][12][13] It is crucial to distinguish between the intended degradation of neosubstrates (a specific pharmacological effect) and experimental non-specific binding to unintended proteins or surfaces, which can lead to artifacts.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the efficacy of a molecular glue or PROTAC decreases at very high concentrations. This occurs because the compound can form binary complexes with either the E3 ligase or the target protein, which are non-productive, instead of the ternary complex (E3 ligase-compound-target) required for degradation.[9] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for your experiments.[9]
Troubleshooting Guide: High Non-Specific Binding
High background or non-specific binding can obscure the specific effects of this compound. This guide provides a step-by-step approach to troubleshoot and minimize these issues.
Problem: High background signal in my assay (e.g., Western Blot, Immunofluorescence, Cellular Thermal Shift Assay).
Step 1: Optimize Compound Concentration
-
Issue: The concentration of the compound may be too high, leading to off-target effects and non-specific binding.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a wide range and narrow down to the concentration that gives the maximal specific effect with the lowest background.
Step 2: Refine Assay Buffer Composition
-
Issue: The physicochemical properties of the assay buffer can significantly influence non-specific interactions.
-
Solutions:
-
Add a non-ionic detergent: Including a low concentration (e.g., 0.01% - 0.1%) of Tween-20 or Triton X-100 in your lysis and wash buffers can disrupt hydrophobic interactions.[6][14]
-
Increase salt concentration: Raising the salt concentration (e.g., up to 500 mM NaCl) can reduce non-specific electrostatic interactions.[15]
-
Adjust pH: Ensure the buffer pH is appropriate for your cellular system and target proteins.[15]
-
Step 3: Enhance Blocking Procedures
-
Issue: Inadequate blocking of non-specific binding sites on membranes, beads, or plates is a common source of high background.
-
Solutions:
-
Increase blocking agent concentration: Try increasing the concentration of your blocking agent, such as Bovine Serum Albumin (BSA) or non-fat dry milk.
-
Extend blocking time: Increase the incubation time for the blocking step (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).
-
Try different blocking agents: If BSA or milk are not effective, consider specialized commercial blocking buffers.[16]
-
Step 4: Include Proper Controls
-
Issue: Without appropriate controls, it is difficult to distinguish between specific and non-specific effects.
-
Essential Controls:
-
Vehicle control (DMSO): To assess the baseline signal.
-
Inactive epimer/analog control: If available, a structurally similar but inactive compound is the best control for off-target effects.
-
CRBN knockout/knockdown cells: To confirm that the observed effects are CRBN-dependent.
-
Competitive displacement: Co-treatment with a high concentration of a known CRBN binder (like thalidomide (B1683933) or lenalidomide) can help confirm that the binding is to the intended site on CRBN.
-
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and binding affinities for CC-885. Note that the values for this compound may vary and should be empirically determined.
Table 1: Recommended Concentration Ranges for Cellular Assays
| Cell Line Type | CC-885 Concentration Range | Recommended Incubation Time |
| AML Cell Lines (e.g., MV4-11) | 0.1 nM - 1 µM | 4 - 72 hours |
| Other Cancer Cell Lines | 10 nM - 10 µM | 24 - 72 hours |
| Non-cancerous Cell Lines | > 1 µM | 24 - 72 hours |
Data is based on published results for CC-885 and should be used as a starting point for optimization with the pegylated derivative.[5][17]
Table 2: Binding Affinities of CRBN Ligands
| Compound | Binding Affinity (IC50) to CRBN | Assay Type |
| CC-885 | 18 nM | Competitive Fluorescence Polarization |
| Lenalidomide | 286 nM | Competitive Fluorescence Polarization |
| Thalidomide | 1.38 µM | Competitive Fluorescence Polarization |
This data illustrates the high-affinity binding of CC-885 to CRBN.[18]
Experimental Protocols
Protocol 1: Immunoprecipitation-Western Blot to Confirm Target Engagement
-
Cell Lysis: Lyse cells treated with this compound and controls in a non-denaturing lysis buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and protease/phosphatase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with an antibody against your protein of interest or a CRBN antibody overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins. Increase the stringency of the washes by adding more detergent or salt if background is high.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against CRBN and your protein of interest to detect the formation of the ternary complex.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction from the aggregated proteins.
-
Western Blotting: Analyze the soluble fraction by Western blotting for your protein of interest. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Mechanism of action of CC-885.
Caption: Troubleshooting workflow for non-specific binding.
Caption: Specific vs. Non-Specific Interactions.
References
- 1. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
improving the efficiency of antibody conjugation with CC-885-CH2-Peg1-NH-CH3
Technical Support Center: Antibody Conjugation with CC-885-CH2-Peg1-NH-CH3
This technical support center provides guidance for researchers using this compound in antibody conjugation experiments. Below you will find frequently asked questions and a troubleshooting guide to improve the efficiency and consistency of your conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound used for antibody conjugation?
The reactive group is the terminal secondary amine (-NH-CH3). This amine can be conjugated to an antibody through several methods, most commonly by forming an amide bond with carboxyl groups on the antibody.
Q2: What are the recommended conjugation chemistries for this compound?
The primary recommended method is carbodiimide chemistry using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the antibody's carboxyl groups (on glutamic and aspartic acid residues). Another potential method is glycan oxidation , where the antibody's carbohydrate chains are oxidized to create aldehydes that react with the amine.
Q3: What are the critical parameters to control during the conjugation reaction?
The most critical parameters are:
-
Molar ratio of this compound to the antibody.
-
pH of the reaction buffer.
-
Reaction time and temperature .
-
Concentration of the antibody and the compound.
Q4: How can I determine the Drug-to-Antibody Ratio (DAR)?
The DAR can be determined using several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to CC-885.
-
Mass Spectrometry (MS): This provides a precise measurement of the mass of the conjugated antibody, allowing for the calculation of the number of attached drug molecules.
-
Hydrophobic Interaction Chromatography (HIC): This method can separate antibody species with different numbers of conjugated molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to an antibody.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inefficient activation of antibody: Insufficient EDC/NHS or inactive reagents. 2. Suboptimal pH: The pH of the reaction buffer is not ideal for the coupling reaction. 3. Hydrolysis of activated esters: The NHS-esters on the antibody are hydrolyzing before reacting with the amine. 4. Low molar ratio of the compound: Not enough this compound was used in the reaction. | 1. Use fresh EDC and NHS solutions. Increase the molar excess of EDC/NHS. 2. For EDC/NHS chemistry, maintain a pH of 6.0 for activation and adjust to 7.2-7.5 for conjugation. 3. Add the amine-containing compound immediately after the antibody activation step. 4. Increase the molar ratio of this compound to the antibody. |
| Antibody Aggregation | 1. High concentration of reagents: High concentrations of antibody or EDC can lead to aggregation. 2. Inappropriate buffer: The buffer composition may be causing the antibody to become unstable. 3. Cross-linking: EDC can sometimes cause intermolecular cross-linking between antibodies. | 1. Reduce the concentration of the antibody. 2. Perform a buffer screen to find the optimal buffer for your specific antibody. Consider adding stabilizing excipients. 3. Optimize the EDC/NHS ratio and reaction time to minimize cross-linking. |
| Loss of Antibody Activity | 1. Conjugation at the binding site: The conjugation may be occurring on amino acid residues within the antibody's antigen-binding site. 2. Denaturation: The reaction conditions (e.g., pH, temperature) may be denaturing the antibody. | 1. If activity is lost, consider alternative conjugation strategies like glycan oxidation, which is site-specific away from the binding regions. 2. Ensure the reaction conditions are within the stability range of your antibody. |
| Inconsistent Batch-to-Batch Results | 1. Variability in reagent quality: The quality of EDC, NHS, or the CC-885 compound may vary. 2. Inconsistent reaction parameters: Minor variations in pH, temperature, or reaction time can lead to different outcomes. 3. Inefficient purification: Inconsistent removal of unreacted compound and byproducts. | 1. Use high-quality reagents from a reliable supplier and store them properly. 2. Strictly control all reaction parameters. 3. Standardize the purification protocol (e.g., size exclusion chromatography, dialysis). |
Experimental Protocol: EDC/NHS Chemistry
This protocol provides a general framework for conjugating this compound to an antibody using EDC/NHS chemistry.
Materials:
-
Antibody in a suitable buffer (e.g., MES buffer, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris, pH 8.0)
-
Purification system (e.g., size exclusion chromatography column)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Activation Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Activation of Antibody:
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in Conjugation Buffer.
-
Add the desired molar excess (e.g., 10- to 50-fold) of the compound to the activated antibody.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted compound and byproducts by purifying the antibody-drug conjugate (ADC) using size exclusion chromatography (SEC) or dialysis.
-
Visualizations
Caption: Workflow for antibody conjugation with this compound.
Caption: Proposed mechanism of action for a CC-885 based ADC.
dealing with precipitation of CC-885-CH2-Peg1-NH-CH3 in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting the precipitation of CC-885-CH2-Peg1-NH-CH3 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of CC-885, a known modulator of the E3 ubiquitin ligase Cereblon (CRBN). This modified compound is classified as a "neoDegrader" and is utilized in the synthesis of Antibody-neoDegrader Conjugates (AnDCs).[1][2][3][4][5] The core molecule, CC-885, functions by binding to CRBN, which in turn recruits the translation termination factor GSPT1, leading to its ubiquitination and subsequent degradation by the proteasome.[1][6][7][8][9] This degradation of GSPT1 is the primary mechanism behind its anti-tumor activities.[6][8][9]
Q2: Why is my this compound precipitating in my cell culture medium?
A2: Precipitation of hydrophobic small molecules like CC-885 and its derivatives in aqueous cell culture media is a common issue. This phenomenon, often termed "crashing out," typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous medium where the compound has much lower solubility. The addition of a PEG (polyethylene glycol) linker in this compound is intended to improve solubility; however, precipitation can still occur if the final concentration exceeds its solubility limit in the specific medium.[10][11][12][13][14][15][16]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of CC-885 and its derivatives.[2][3][7][10] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can decrease the solubility of hydrophobic compounds.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v), and ideally at or below 0.1%.[7][16][17] It is essential to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on the cells.[17]
Troubleshooting Guide: Precipitation of this compound
This guide provides a systematic approach to diagnose and resolve precipitation issues during your experiments.
| Problem | Potential Cause | Solution | Citations |
| Precipitation upon dilution of DMSO stock into media | The final concentration of the compound exceeds its aqueous solubility. | Determine the maximum soluble concentration of this compound in your specific cell culture medium using a solubility assay (see Protocol 1). Do not exceed this concentration in your experiments. | [10] |
| "Solvent shock" due to rapid dilution. | Add the DMSO stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and uniform mixing. Consider preparing an intermediate dilution in a small volume of media before the final dilution. | [10][18] | |
| Cloudiness or precipitate forms over time in the incubator | The compound is supersaturated and thermodynamically unstable in the aqueous environment. | Consider reducing the final concentration of the compound. If the experimental design requires a higher concentration, you may need to replenish the media with freshly prepared compound at regular intervals. | [10] |
| Interaction with serum proteins. | If using serum-containing media, try reducing the serum percentage. Alternatively, pre-incubate the diluted compound in a small volume of serum-free media before adding it to the final culture. | [10] | |
| pH of the media is not optimal for solubility. | Ensure your cell culture medium is properly buffered and the pH is within the optimal range for your cells (typically 7.2-7.4). | [10] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps you estimate the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with or without serum, as used in your experiments)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600-650 nm
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Ensure it is fully dissolved by vortexing.
-
Serial Dilution in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations.
-
Dilution into Media: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of a new 96-well plate containing a fixed volume (e.g., 198 µL) of pre-warmed (37°C) cell culture medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Observation: Visually inspect the wells for any signs of precipitation.
-
Quantitative Measurement: Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that does not show a significant increase in turbidity is the estimated maximum soluble concentration.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform an intermediate dilution (optional but recommended): Dilute the 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the final working solution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Visual Inspection: Visually confirm that the final solution is clear and free of any precipitate before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO in the medium.
Protocol 3: Western Blot for GSPT1 Degradation
This protocol is to confirm the activity of this compound by assessing the degradation of its target protein, GSPT1.[1][5][7]
Procedure:
-
Cell Treatment: Plate your cells at a suitable density and treat them with the desired concentrations of this compound for various time points (e.g., 2, 4, 8, 24 hours).[7] Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][7]
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.[1][7]
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize the GSPT1 signal to the loading control to determine the extent of degradation compared to the vehicle-treated sample.[7]
Data Presentation
Table 1: Solubility of CC-885 Derivatives in Different Formulations
| Compound | Formulation | Solubility | Citations |
| CC-885 | DMSO | ~12.5 mg/mL | [2] |
| CC-885 | 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) | [2] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | [2][5] |
Table 2: Time Course of GSPT1 Degradation by CC-885 (Qualitative)
| Time Point | GSPT1 Protein Level (in MOLM13 cells) | Citations |
| 0 hours | High | [7] |
| 2 hours | Reduced | [7] |
| 4 hours | Significantly Reduced | [7] |
| 8 hours | Significantly Reduced | [7] |
| 24 hours | Maintained Low Level | [7] |
Visualizations
Caption: this compound mediated GSPT1 degradation pathway.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming CRBN-Dependent Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you confirm the Cereblon (CRBN)-dependent degradation of your target protein.
Frequently Asked Questions (FAQs)
Q1: My PROTAC/molecular glue is causing degradation of my target protein. How can I be sure it's CRBN-dependent?
A1: To confirm that the observed degradation of your protein of interest (POI) is mediated by the E3 ligase CRBN, a series of control experiments are essential. These experiments are designed to demonstrate that the degradation is specifically reliant on the presence and activity of CRBN and the proteasome.[1]
Key validation experiments include:
-
CRBN Knockdown or Knockout: The most direct way to show CRBN dependence is to eliminate or reduce its expression.
-
Competitive Inhibition: Using a compound known to bind to CRBN, such as thalidomide (B1683933) or lenalidomide (B1683929), to compete with your degrader.
-
Proteasome Inhibition: Ensuring the degradation is occurring via the ubiquitin-proteasome system.
-
Inactive Control Compound: Synthesizing a control molecule that cannot bind to CRBN.
Q2: What is the "hook effect" and how can I mitigate it in my experiments?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[2]
To address the hook effect:
-
Perform a Wide Dose-Response Curve: Test a broad range of concentrations to identify the optimal degradation concentration and observe the characteristic bell-shaped curve of the hook effect.[2][3]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the "sweet spot" for maximal degradation.[2]
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different concentrations.[2]
Q3: My degrader isn't working. What are some common troubleshooting steps?
A3: Several factors can lead to a lack of degradation. Here's a troubleshooting workflow to address common issues:
-
Confirm Target and E3 Ligase Expression: Ensure that both your target protein and CRBN are expressed in your chosen cell line using methods like Western blot or qPCR.[3]
-
Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[2] Consider modifying the linker to improve physicochemical properties.[2]
-
Verify Target Engagement: Use cellular target engagement assays like CETSA or NanoBRET to confirm that your degrader is binding to both the target protein and CRBN within the cell.[2][4]
-
Check for Ternary Complex Formation: Even with binary engagement, a stable and productive ternary complex may not form. Biophysical assays can help diagnose this issue.[2][5]
-
Investigate Ubiquitination: The ternary complex might form but not in a conformation that allows for ubiquitination. Perform an in-cell or in vitro ubiquitination assay to check if the target protein is being ubiquitinated.[1][2]
Experimental Protocols & Troubleshooting Guides
Guide 1: Confirming CRBN-Dependent Degradation
This guide outlines the key experiments to validate that the degradation of your target protein is dependent on CRBN.
Caption: Workflow for validating CRBN-dependent degradation.
Objective: To demonstrate that degradation of the POI is abolished or significantly reduced in the absence of CRBN.
Methodology:
-
Generate a stable CRBN knockout cell line using CRISPR/Cas9 or a transient knockdown using siRNA/shRNA.
-
Culture both wild-type and CRBN-deficient cells.
-
Treat both cell lines with your degrader at a concentration that shows significant degradation in wild-type cells.
-
Include a vehicle control (e.g., DMSO) for both cell lines.
-
After the desired treatment time, harvest the cells and lyse them.
-
Perform a Western blot to assess the levels of your POI. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
Expected Outcome:
| Cell Line | Treatment | Expected POI Level |
| Wild-Type | Vehicle | High |
| Wild-Type | Degrader | Low/Undetectable |
| CRBN KO/KD | Vehicle | High |
| CRBN KO/KD | Degrader | High (Degradation rescued) |
Objective: To show that a known CRBN binder can compete with your degrader, thereby rescuing the degradation of the POI.
Methodology:
-
Pre-treat cells with an excess of a CRBN ligand like thalidomide or lenalidomide for 1-2 hours.
-
Add your degrader at a concentration that causes significant degradation and co-incubate for the desired time.
-
Include controls with the degrader alone and vehicle alone.
-
Harvest the cells and perform a Western blot for the POI.
Expected Outcome:
| Pre-treatment | Treatment | Expected POI Level |
| Vehicle | Vehicle | High |
| Vehicle | Degrader | Low/Undetectable |
| Thalidomide | Degrader | High (Degradation rescued) |
Objective: To confirm that the degradation of the POI is mediated by the proteasome.[1]
Methodology:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.[1]
-
Add your degrader at a concentration that causes significant degradation and co-incubate for the desired time.[1]
-
Harvest the cells and perform Western blot analysis for the POI.[1]
Expected Outcome:
| Pre-treatment | Treatment | Expected POI Level |
| Vehicle | Vehicle | High |
| Vehicle | Degrader | Low/Undetectable |
| MG132 | Degrader | High (Degradation blocked) |
Guide 2: Advanced Confirmation and Characterization
This guide covers more advanced techniques to further characterize the interaction between your degrader, CRBN, and the target protein.
Caption: The signaling pathway of PROTAC-induced protein degradation via CRBN.
Objective: To quantitatively measure the binding of the degrader to CRBN in a live-cell context.[6]
Methodology:
-
Use cells stably expressing NanoLuc®-CRBN.[4]
-
Add a cell-permeable fluorescent tracer that binds to CRBN (e.g., BODIPY™-lenalidomide).[4]
-
Add your degrader at various concentrations to compete with the tracer.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by your degrader, confirming engagement.[4]
Expected Quantitative Data:
| Compound | EC50 (nM) for CRBN Engagement |
| Degrader X | (Determined from dose-response curve) |
| Known CRBN Binder (e.g., Pomalidomide) | (Reference value) |
| Inactive Control | No significant engagement |
Objective: To directly demonstrate that your degrader induces the ubiquitination of the target protein in a cell-free system.[1]
Methodology:
-
Combine purified POI, E1 activating enzyme, E2 conjugating enzyme, the CRBN E3 ligase complex, ubiquitin, and ATP in a reaction buffer.
-
Add your degrader or a vehicle control.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and analyze the ubiquitination of the POI by Western blot using an anti-POI or anti-ubiquitin antibody.
Expected Outcome: The appearance of higher molecular weight bands corresponding to poly-ubiquitinated POI in the presence of your degrader.
| Component | Expected Outcome |
| Full Reaction + Degrader | Poly-ubiquitinated POI |
| Full Reaction + Vehicle | No/minimal ubiquitination |
| Reaction without CRBN + Degrader | No ubiquitination |
| Reaction without ATP + Degrader | No ubiquitination |
References
quality control measures for synthesized CC-885-CH2-Peg1-NH-CH3 conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quality control measures of synthesized CC-885-CH2-Peg1-NH-CH3 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of specific target proteins within the cell.[1][2][3][4] It functions by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[2][3] This proximity forces the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] CC-885 itself is a modulator of the E3 ligase Cereblon (CRBN).[5][6][7] The "-CH2-Peg1-NH-CH3" portion represents a linker that connects the CC-885 moiety to a ligand for the target protein.
Q2: What are the critical quality control parameters to assess for a newly synthesized batch of this compound?
The critical quality control parameters for a newly synthesized batch include:
-
Purity: Assessed by techniques like High-Performance Liquid Chromatography (HPLC) to ensure the absence of starting materials, reagents, and side-products.
-
Identity and Structural Integrity: Confirmed by Mass Spectrometry (MS) to verify the correct molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[]
-
Concentration: Accurately determined for use in biological assays.
-
Solubility and Stability: Assessed to ensure the conjugate is soluble and stable in the desired assay buffers and solvents.[][10]
-
Biological Activity: Confirmed by in vitro assays to measure its ability to induce the degradation of the target protein.
Q3: My CC-885 conjugate shows low degradation efficiency. What are the potential causes?
Low degradation efficiency is a common issue in PROTAC development and can stem from several factors:
-
Inefficient Ternary Complex Formation: The crucial step for PROTAC activity is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[11]
-
Poor Linker Design: The linker's length, rigidity, and attachment points are critical for optimal ternary complex formation. An inappropriate linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.[11][13][14][15]
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability.[][11][16] If the conjugate cannot efficiently enter the cells and reach its target, degradation will be minimal.[16]
-
Instability of the Conjugate: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized by cellular enzymes.[10][16]
Q4: How do I troubleshoot the "Hook Effect" observed with my CC-885 conjugate?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[11] This is often due to the formation of unproductive binary complexes (PROTAC:Target Protein or PROTAC:E3 Ligase) that prevent the formation of the productive ternary complex.
To troubleshoot the hook effect:
-
Perform a Wide Dose-Response Experiment: Test a broad range of concentrations, from low nanomolar to high micromolar, to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve of the hook effect.[11][16]
-
Test Lower Concentrations: Focus on the lower concentration range (nanomolar to low micromolar) to find the "sweet spot" for maximal degradation.[16]
Troubleshooting Guides
Issue 1: Low Purity or Presence of Impurities in the Synthesized Conjugate
Table 1: Troubleshooting Low Purity and Impurities
| Potential Cause | Recommended Solution | Analytical Method for Verification |
| Incomplete reaction | Monitor reaction progress using TLC or LC-MS to ensure completion. Optimize reaction conditions (temperature, time, stoichiometry of reagents). | HPLC, LC-MS |
| Inefficient purification | Optimize the purification method (e.g., flash chromatography, preparative HPLC).[17] Use a different stationary phase or solvent system. | HPLC, NMR |
| Degradation of the conjugate during purification or storage | Use milder purification conditions. Store the purified conjugate at low temperatures (-20°C or -80°C) and protect from light and moisture.[18] | HPLC, LC-MS |
| Contamination from solvents or reagents | Use high-purity solvents and reagents. Ensure all glassware is clean and dry. | NMR, MS |
Issue 2: Poor Solubility or Stability of the Conjugate
Table 2: Troubleshooting Solubility and Stability Issues
| Potential Cause | Recommended Solution | Experimental Assay |
| Poor aqueous solubility | Prepare stock solutions in an organic solvent like DMSO.[19] For in vivo studies, consider formulation strategies such as using co-solvents (e.g., PEG300, Tween-80) or preparing a suspension.[19][20] | Visual inspection, Dynamic Light Scattering (DLS) |
| Chemical instability (e.g., hydrolysis) | Assess stability in aqueous buffers at different pH values. Modify the linker to include more stable chemical moieties.[10] | HPLC or LC-MS analysis over time |
| Metabolic instability | Evaluate stability in the presence of liver microsomes or plasma.[10] Modify the linker to block potential sites of metabolism.[10] | In vitro metabolic stability assay with LC-MS/MS analysis |
| Aggregation | High concentrations of PROTACs can lead to aggregation.[10] Work at lower concentrations and consider adding detergents in biochemical assays. | DLS, Size Exclusion Chromatography (SEC) |
Issue 3: Inconsistent or No Biological Activity
Table 3: Troubleshooting Lack of Biological Activity
| Potential Cause | Recommended Solution | Verification Method |
| Poor cell permeability | Modify the linker to improve physicochemical properties (e.g., reduce polarity).[16] Consider using cell lines with higher expression of relevant transporters. | Cellular uptake assays, compare activity in intact vs. lysed cells |
| Inefficient ternary complex formation | Confirm binary binding to both the target protein and the E3 ligase.[16] Modify the linker length or composition to optimize the geometry of the ternary complex.[11][13] | Biophysical binding assays (e.g., SPR, ITC, FRET)[21] |
| Incorrect E3 ligase choice | Confirm that the target cells express CRBN, the E3 ligase recruited by CC-885.[11] | Western Blot or qPCR for CRBN expression |
| Cell-specific factors | Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system.[16] Standardize cell culture conditions. | Consistent experimental controls and cell monitoring |
| Off-target effects | The PROTAC may be degrading other proteins more efficiently. Optimize the target-binding warhead for higher selectivity.[16] | Proteomics-based approaches (e.g., ProtacID)[22] |
Experimental Protocols
Purity and Identity Confirmation by HPLC-MS
Objective: To determine the purity of the synthesized this compound conjugate and confirm its molecular weight.
Methodology:
-
Sample Preparation: Dissolve a small amount of the synthesized conjugate in a suitable solvent (e.g., DMSO, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where the conjugate has significant absorbance (e.g., 254 nm or 280 nm).
-
-
Mass Spectrometry System:
-
Connect the HPLC system to an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode over a mass range that includes the expected molecular weight of the conjugate.
-
-
Data Analysis:
-
Integrate the peak areas from the HPLC chromatogram to calculate the purity of the conjugate.
-
Analyze the mass spectrum to confirm the presence of the [M+H]+ ion corresponding to the calculated molecular weight of this compound.
-
Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the synthesized conjugate.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Spectrometer: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling constants of the observed protons. Compare the obtained spectrum with the expected spectrum based on the structure of this compound to ensure all expected protons are present and in the correct chemical environment.[]
In Vitro Target Protein Degradation Assay (Western Blot)
Objective: To assess the ability of the CC-885 conjugate to induce the degradation of the target protein in a cellular context.
Methodology:
-
Cell Culture: Plate cells that endogenously express the target protein and CRBN at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CC-885 conjugate (e.g., 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[16]
-
Cell Lysis:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein degradation at each concentration.
Visualizations
Caption: Mechanism of action for CC-885 conjugate-induced protein degradation.
Caption: Troubleshooting workflow for low degradation efficiency of CC-885 conjugates.
Caption: General experimental workflow for quality control of synthesized conjugates.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Degradation and PROTACs [promega.kr]
- 13. biocompare.com [biocompare.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. This compound | ADC Cytotoxin | 2722698-03-3 | Invivochem [invivochem.com]
- 21. Bead-Based PROTAC Analysis & Assay Development - CD Bioparticles [cd-bioparticles.com]
- 22. researchgate.net [researchgate.net]
addressing inconsistent western blot results with CC-885-CH2-Peg1-NH-CH3
Welcome to the technical support center for CC-885-CH2-Peg1-NH-CH3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Western blotting experiments with this neoDegrader. Here you will find troubleshooting guides and frequently asked questions to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a derivative of CC-885, a known cereblon (CRBN) modulator. It functions as a "neoDegrader" and is often used in the synthesis of Antibody-drug Conjugates (ADCs). The CC-885 moiety acts as a molecular glue, recruiting the E3 ubiquitin ligase CRL4-CRBN to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The primary target of CC-885 is the translation termination factor GSPT1.[1][2] The CH2-Peg1-NH-CH3 linker is designed to attach the degrader molecule to an antibody.
Q2: What is the expected outcome on a Western blot when treating cells with this compound?
A2: When cells are treated with this compound, you should observe a dose-dependent decrease in the protein levels of its target, GSPT1. This will appear as a reduction in the intensity of the GSPT1 band on your Western blot compared to the vehicle-treated control.
Q3: How can I confirm that the observed protein degradation is proteasome-dependent?
A3: To confirm that the degradation of your target protein is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132 or carfilzomib.[2] If the degradation is proteasome-dependent, the addition of the proteasome inhibitor should "rescue" the protein from degradation, resulting in a GSPT1 band intensity similar to that of the vehicle control.
Q4: What are some potential off-target effects of CC-885 that I should be aware of?
A4: While CC-885 primarily targets GSPT1 for degradation, broader substrate profiles have been reported, which could lead to off-target effects and potential toxicity.[1] It is advisable to also probe for other known targets of CRBN modulators, such as IKZF1 and IKZF3, to assess the selectivity of the degradation in your experimental system.
Troubleshooting Inconsistent Western Blot Results
Inconsistent Western blot results can be frustrating. This guide provides a structured approach to troubleshooting common issues you might encounter when using this compound.
Problem 1: Weak or No GSPT1 Degradation Signal
If you do not observe the expected decrease in GSPT1 protein levels, consider the following causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. The optimal concentration can be cell-line dependent.[3] |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment time for maximal degradation.[4][5] |
| Compound Instability | Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment. |
| Low E3 Ligase Expression | Confirm the expression of Cereblon (CRBN) in your cell line by Western blot, as its presence is essential for the activity of CC-885.[3] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation.[6][7] Ensure complete cell lysis. |
| Poor Antibody Quality | Use a primary antibody validated for Western blotting and specific for your target protein. Optimize the primary and secondary antibody concentrations.[8] |
Problem 2: High Background on the Western Blot
High background can obscure your results and make data interpretation difficult.
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[5][9] |
| Insufficient Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[10] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[11][12] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the blotting process.[13] |
Problem 3: Unexpected or Non-Specific Bands
The appearance of unexpected bands can be due to several factors.
| Possible Cause | Troubleshooting Steps |
| Antibody Non-Specificity | Use a highly specific monoclonal antibody. If using a polyclonal antibody, consider performing a pre-adsorption step. |
| Protein Degradation Products | Prepare fresh cell lysates and always include protease inhibitors in your lysis buffer.[7] Degradation can lead to smaller, non-specific bands. |
| Post-Translational Modifications | Post-translational modifications can alter the apparent molecular weight of the target protein. Consult databases like UniProt to check for known modifications of GSPT1.[7] |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes with the target protein or the E3 ligase, inhibiting the formation of the productive ternary complex and leading to reduced degradation.[3] Ensure you test a range of concentrations, including lower ones. |
Experimental Protocols
Cell Treatment and Lysis
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).[5]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
Western Blotting
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSPT1 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[14]
-
Analysis: Quantify band intensities using densitometry software and normalize the GSPT1 signal to the loading control.
Quantitative Data Summary
The following table provides a representative example of expected GSPT1 protein degradation following treatment with this compound. Actual results may vary depending on the cell line and experimental conditions.
| Treatment | GSPT1 Level (Normalized to Loading Control) | Percent Degradation (%) |
| Vehicle (DMSO) | 1.00 | 0 |
| This compound (1 nM) | 0.85 | 15 |
| This compound (10 nM) | 0.55 | 45 |
| This compound (100 nM) | 0.20 | 80 |
| This compound (1000 nM) | 0.10 | 90 |
Visualizations
Caption: this compound mediated degradation of GSPT1.
Caption: A typical Western blot workflow for assessing protein degradation.
Caption: A decision tree for troubleshooting Western blot issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. licorbio.com [licorbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
CC-885-CH2-Peg1-NH-CH3 vs other GSPT1 degraders like CC-90009
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent GSPT1-targeting molecular glue degraders: the first-in-class compound CC-885 and the next-generation, more selective agent, CC-90009. This comparison is supported by experimental data from publicly available research to assist in the evaluation and selection of these compounds for research and development purposes. Additionally, this guide clarifies the role of CC-885-CH2-Peg1-NH-CH3 as a derivative for antibody-drug conjugate (ADC) development.
Introduction to GSPT1 Degraders
Targeted protein degradation has emerged as a powerful therapeutic modality in oncology. Molecular glue degraders are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. G1 to S phase transition 1 (GSPT1), a translation termination factor, has been identified as a compelling target in acute myeloid leukemia (AML).[1]
Mechanism of Action
Both CC-885 and CC-90009 function as molecular glues that modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase.[1] The binding of the degrader to CRBN creates a novel surface that recruits GSPT1, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of GSPT1 impairs translation termination, which triggers the Integrated Stress Response (ISR).[1][2] This cellular stress pathway ultimately leads to TP53-independent apoptosis in leukemia cells, making this a promising therapeutic strategy even in cancers with p53 mutations.[2]
References
A Comparative Guide to neoDegrader and Traditional Antibody-Drug Conjugate Payloads
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) representing a significant modality. This guide provides an objective comparison between two distinct ADC payload technologies: traditional cytotoxic agents and the emerging class of neoDegraders. We will delve into their mechanisms of action, present comparative preclinical data, and provide detailed experimental methodologies to support the findings.
Introduction: Two Paradigms of Payload-Driven Efficacy
ADCs are designed to combine the specificity of monoclonal antibodies with the potent cell-killing ability of small molecule drugs, thereby minimizing systemic toxicity.[1][] The key differentiator among ADCs often lies in the nature of their payload and its mechanism of action.
Traditional ADCs function by delivering highly potent cytotoxic agents directly to cancer cells.[3] Upon binding to a specific antigen on the tumor cell surface, the ADC is internalized, and the cytotoxic payload is released, typically leading to cell death through mechanisms like microtubule disruption or DNA damage.[1][3][4] Common payloads include auristatins (e.g., MMAE) and maytansinoids (e.g., DM1).[5]
neoDegrader ADCs , also known as Degrader-Antibody Conjugates (DACs) or Antibody-neoDegrader Conjugates (AnDCs), represent a newer paradigm.[6][7] Instead of a directly cytotoxic agent, these ADCs deliver a payload, such as a PROTAC (Proteolysis Targeting Chimera) or a molecular glue, that hijacks the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[8][][10] This approach offers a catalytic mode of action, where a single payload molecule can trigger the degradation of multiple target protein molecules.[8][11]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two ADC classes lies in how they induce cell death.
Traditional ADC Mechanism: Stoichiometric Cell Killing
Traditional ADCs operate on a stoichiometric principle: the amount of cell killing is directly related to the amount of payload delivered.
-
Binding and Internalization: The ADC's antibody binds to a target antigen on the cancer cell surface, leading to the internalization of the ADC-antigen complex via endocytosis.[4][12][13]
-
Payload Release: Inside the cell, the linker connecting the antibody and payload is cleaved by lysosomal enzymes or the acidic environment.[12][14][15]
-
Cytotoxic Effect: The released payload, such as MMAE or DM1, then exerts its cytotoxic effect. These agents typically inhibit tubulin polymerization, disrupting the microtubule network, which leads to cell cycle arrest and apoptosis.[12][16][17][][19]
neoDegrader ADC Mechanism: Catalytic Protein Elimination
neoDegrader ADCs introduce an event-driven, catalytic mechanism that can amplify their effect within the target cell.
-
Binding and Internalization: Similar to traditional ADCs, the neoDegrader ADC binds to a surface antigen and is internalized.[11]
-
Payload Release: The degrader payload (e.g., PROTAC or molecular glue) is released from the antibody within the cell.[11]
-
Ternary Complex Formation: The degrader molecule forms a ternary complex, simultaneously binding to the target protein of interest and an E3 ubiquitin ligase.[][10]
-
Ubiquitination and Degradation: This proximity induces the E3 ligase to tag the target protein with ubiquitin. The polyubiquitinated protein is then recognized and destroyed by the proteasome.[8][10] The degrader molecule is then released to repeat the cycle.
Visualizing the Mechanisms
To illustrate these distinct pathways, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow of a traditional ADC delivering a cytotoxic payload.
Caption: Catalytic cycle of a neoDegrader ADC payload.
Quantitative Performance Comparison
The efficacy of ADC payloads can be quantified using several metrics. For traditional ADCs, the half-maximal inhibitory concentration (IC50) is a standard measure of cytotoxicity. For neoDegrader ADCs, the half-maximal degradation concentration (DC50) and the subsequent cytotoxic IC50 are key parameters.
| Parameter | Traditional ADC Payloads | neoDegrader ADC Payloads | Rationale |
| Primary Mechanism | Stoichiometric Cytotoxicity | Catalytic Protein Degradation | Traditional payloads directly kill cells in proportion to their concentration.[14][] neoDegraders can catalytically eliminate multiple protein targets per molecule.[8][11] |
| Key Efficacy Metric | IC50 (Half-maximal Inhibitory Conc.) | DC50 (Half-maximal Degradation Conc.) & IC50 | IC50 measures the concentration needed to inhibit a biological process (e.g., cell growth) by 50%. DC50 measures the concentration for 50% target protein degradation. |
| Potency | High (often pM to low nM IC50) | High (pM to low nM DC50 and IC50) | Both classes utilize highly potent small molecules. neoDegraders can achieve high efficacy at low concentrations due to their catalytic nature.[11] |
| Bystander Effect | Variable; dependent on payload permeability | Potentially high; dependent on degrader properties | The ability of the released payload to diffuse and kill adjacent antigen-negative cells.[1] |
| Resistance Mechanisms | Target antigen loss, drug efflux pumps (e.g., MDR1)[4] | Target antigen loss, mutations in E3 ligase or target protein, drug efflux pumps | neoDegraders may overcome resistance mediated by target overexpression or mutations that block inhibitor binding but not degrader binding. |
Preclinical Data Summary
| ADC Candidate | Payload Type | Target | Indication | Key Preclinical Finding | Reference |
| ORM-6151 | neoDegrader (GSPT1 Molecular Glue) | CD33 | Acute Myeloid Leukemia (AML) | Showed picomolar potency, 10-1,000 fold more active than other GSPT1 degraders in cell lines. A single dose as low as 0.1 mg/kg showed durable anti-tumor activity in vivo. | [11] |
| ORM-5029 | neoDegrader (GSPT1 Molecular Glue) | HER2 | Breast Cancer | In a BT-474 xenograft model, a single 3 mg/kg dose achieved complete tumor regression, exceeding the efficacy of both Kadcyla® (T-DM1) and Enhertu®. | [11] |
| PF-06804103 | Traditional (Auristatin) | HER2 | Breast Cancer | Demonstrated higher potency than T-DM1, with Tumor Static Concentrations (TSCs) ranging from 1.0-9.8 µg/mL compared to 4.7-29 µg/mL for T-DM1 across xenograft models. | [20] |
| MAC-002 | neoDegrader (c-Myc Molecular Glue) | Undisclosed | Undisclosed | Achieved a 72% tumor growth inhibition rate in mouse efficacy models. | [21] |
Experimental Protocols
Accurate comparison requires standardized and detailed experimental methodologies.
A. In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol is used to measure the effectiveness of a compound in inhibiting cancer cell growth.
Caption: Standard workflow for an in vitro cytotoxicity assay.
-
Objective: To determine the concentration of an ADC that inhibits cell viability by 50%.
-
Methodology:
-
Cell Culture: Target cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: A range of ADC concentrations is prepared via serial dilution and added to the cells. Controls include untreated cells (100% viability) and cells treated with a potent toxin (0% viability).
-
Incubation: Plates are incubated for a period sufficient to observe the compound's effect, typically 3 to 5 days.
-
Viability Measurement: Cell viability is assessed using a metabolic assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., resazurin).
-
Analysis: The resulting data (luminescence or fluorescence) is normalized and plotted against the logarithm of the ADC concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC50 value.[22]
-
B. In Vitro Target Protein Degradation Assay (DC50 Determination)
This protocol is specific to neoDegrader ADCs and quantifies their ability to degrade a target protein.
-
Objective: To determine the concentration of a neoDegrader ADC that results in 50% degradation of the target protein.
-
Methodology:
-
Cell Culture and Treatment: Cells are seeded and treated with serial dilutions of the neoDegrader ADC as described in the cytotoxicity assay. The incubation period is typically shorter (e.g., 4-24 hours), focused on the kinetics of protein degradation.
-
Cell Lysis: After incubation, cells are washed and lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., via BCA assay) to ensure equal loading for analysis.
-
Immunoblotting (Western Blot) or ELISA: The levels of the target protein are measured.
-
Western Blot: Equal amounts of protein lysate are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control (e.g., GAPDH).
-
ELISA: A quantitative immunoassay is used to measure the target protein concentration in the lysates.
-
-
Analysis: The target protein signal is quantified and normalized to the loading control. The percentage of remaining protein is plotted against the drug concentration, and the DC50 value is calculated using a dose-response curve fit.
-
Conclusion: Choosing the Right Payload for the Target
Both traditional and neoDegrader ADC payloads offer powerful, distinct strategies for treating cancer.
-
Traditional ADCs have a long clinical history and are highly effective, particularly through their potent cytotoxic and bystander effects.[1][23] They are a validated approach for targets where direct cell killing is the most straightforward path to efficacy.
-
neoDegrader ADCs provide a novel, catalytic mechanism that may overcome certain forms of drug resistance and could be effective against targets that have been traditionally "undruggable" by small molecule inhibitors.[11][24] Their ability to eliminate scaffolding proteins or transcription factors opens new therapeutic avenues.
The choice between these technologies depends on the specific target biology, the tumor microenvironment, and the desired therapeutic outcome. As research progresses, the development of next-generation linkers and novel payloads in both classes will continue to refine and expand the potential of antibody-drug conjugates in oncology.
References
- 1. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 5. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 6. biospace.com [biospace.com]
- 7. adcreview.com [adcreview.com]
- 8. Antibody-Drug Conjugates: New Strategies of ADC Payloads | MolecularCloud [molecularcloud.org]
- 10. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 11. Antibody-Degrader Conjugates (DACs): The Next Evolution of Antibody-Drug Conjugates | Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. njbio.com [njbio.com]
- 14. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 15. Degrader-antibody conjugates. [vastprotech.com]
- 16. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mertansine - Wikipedia [en.wikipedia.org]
- 19. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]
- 20. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Glue-Antibody Conjugates (MACs) | Biopharma PEG [biochempeg.com]
- 22. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 23. books.rsc.org [books.rsc.org]
- 24. purplelab.com [purplelab.com]
A Researcher's Guide to Validating Protein Degradation Specificity with CRISPR CRBN Knockout Cells
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action for novel protein degraders is paramount. This guide provides a comprehensive comparison of methods for validating the specificity of Cereblon (CRBN)-dependent protein degradation, with a central focus on the use of CRISPR-Cas9 engineered CRBN knockout (KO) cell lines.
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, utilizing small molecules like PROTACs (Proteolysis-Targeting Chimeras) and molecular glues to eliminate disease-causing proteins.[1][2] Many of these degraders hijack the E3 ubiquitin ligase Cereblon (CRBN) to tag a protein of interest (POI) for destruction by the proteasome.[2][3] Therefore, rigorously demonstrating that a degrader's activity is dependent on CRBN is a critical validation step.
The most definitive method to confirm this dependency is to use a cell line where the CRBN gene has been knocked out via CRISPR-Cas9.[3][4] If the degrader-induced degradation of the target protein is abolished in these CRBN KO cells compared to their wild-type (WT) counterparts, it provides strong evidence for a CRBN-mediated mechanism. This guide details the workflow for this validation and compares it with alternative and complementary techniques.
The CRISPR CRBN Knockout Validation Workflow
The core principle is straightforward: a CRBN-dependent degrader will fail to degrade its target protein in a cell lacking CRBN. The experimental workflow involves generating and validating the knockout cell line, treating it and the parental line with the degrader, and quantifying the degradation of the target protein.
Data Presentation: Comparing Degradation Efficacy
Quantitative data from degradation experiments should be summarized to clearly illustrate the compound's effect in the presence and absence of CRBN.
Table 1: Example Degradation Data for "Degrader-X" Targeting POI
| Cell Line | Degrader-X Conc. (nM) | Mean POI Level (% of Control) | Standard Deviation | Conclusion |
|---|---|---|---|---|
| Parental (WT) | 1 | 85.2% | 5.1% | Minimal Degradation |
| Parental (WT) | 10 | 41.5% | 4.3% | Moderate Degradation |
| Parental (WT) | 100 | 8.7% | 2.1% | Potent Degradation |
| CRBN KO | 1 | 98.9% | 3.8% | No Degradation |
| CRBN KO | 10 | 97.2% | 4.5% | No Degradation |
| CRBN KO | 100 | 95.6% | 3.9% | Degradation Abolished |
Comparison of Key Validation Methodologies
While Western Blot is a common technique for assessing protein levels, mass spectrometry-based proteomics offers a more comprehensive and unbiased view.[5][6]
Table 2: Comparison of Protein Quantification Methods
| Feature | Western Blot | Quantitative Mass Spectrometry (Proteomics) |
|---|---|---|
| Principle | Immunoassay using antibodies to detect a specific protein.[7] | Measures mass-to-charge ratio of peptides to identify and quantify thousands of proteins simultaneously.[8] |
| Specificity | Dependent on antibody quality; potential for off-target binding.[9] | High; based on unique peptide sequences.[10] |
| Scope | Single protein (or a few with multiplexing). | Proteome-wide (can quantify >10,000 proteins).[11] |
| Throughput | Low to medium.[6] | High, especially with automation. |
| Off-Target Analysis | Not possible. | Ideal for identifying off-target degradation. [11][12] |
| Cost & Complexity | Relatively low cost and complexity. | Higher cost, requires specialized equipment and expertise. |
| Best For | Routine confirmation of on-target degradation. | Definitive specificity profiling, off-target discovery, and biomarker identification.[8][12] |
Mechanism of Action: Wild-Type vs. CRBN Knockout
The following diagram illustrates why a CRBN-recruiting degrader is ineffective in knockout cells.
Alternative and Complementary Validation Strategies
While CRBN knockout is the gold standard, other methods can provide supporting evidence or serve as alternatives when generating a KO line is not feasible.
Table 3: Comparison of Alternative Validation Methods
| Method | Description | Pros | Cons |
|---|---|---|---|
| Proteasome Inhibition | Co-treat cells with the degrader and a proteasome inhibitor (e.g., MG132).[13] | Confirms degradation is proteasome-dependent.[14] | Does not confirm the specific E3 ligase involved. |
| CRBN Competition Assay | Co-treat cells with the degrader and an excess of a high-affinity CRBN ligand (e.g., thalidomide).[13] | Simple, rapid biochemical validation of CRBN binding. | High concentrations of competitor may have off-target effects. |
| dTAG System | Fuse the POI with an FKBP12F36V tag using CRISPR. Add a dTAG molecule that recruits the tagged protein to CRBN for degradation.[15][16][17] | Rapid and highly specific degradation. Useful for validating the downstream effects of protein loss.[] | Requires genetic modification of the target protein.[] |
| HaloPROTAC System | Fuse the POI with a HaloTag. Add a HaloPROTAC that recruits the tagged protein to an E3 ligase (e.g., VHL).[][20] | Provides temporal control over degradation and can be used for targets without known binders.[14][21] | Requires genetic modification; most common HaloPROTACs recruit VHL, not CRBN.[22] |
Detailed Experimental Protocols
Protocol 1: Generation of CRBN Knockout Cell Line via CRISPR-Cas9
-
sgRNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the CRBN gene. Use online tools (e.g., Benchling, CHOPCHOP) to minimize off-target effects.[23]
-
Vector Cloning: Clone the designed sgRNA sequences into a Cas9 expression vector (e.g., pX459).[4]
-
Transfection: Transfect the parental cell line (e.g., HEK293, MM1.S) with the Cas9/sgRNA plasmid using an appropriate method like electroporation or lipofection.[4][24]
-
Single-Cell Cloning: After 24-48 hours, select for transfected cells (e.g., with puromycin (B1679871) if using pX459). Isolate single cells into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS).[24]
-
Clone Expansion: Expand the single-cell colonies.
-
Genomic Validation: Extract genomic DNA from the expanded clones. Perform PCR to amplify the targeted region of the CRBN gene. Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[25][26]
-
Protein Validation: Confirm the absence of CRBN protein expression in validated clones using Western Blot. This is a critical step, as some genomic edits may not result in a functional protein knockout.[7][9]
Protocol 2: Western Blot Assay for Protein Degradation
-
Cell Seeding: Seed both parental (WT) and validated CRBN KO cells in parallel at an appropriate density in 6-well or 12-well plates.
-
Treatment: The next day, treat the cells with a dose-response of the degrader compound or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin, Vinculin) for 1-2 hours at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[7]
-
Quantification: Measure the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control band intensity for each sample. Express the data as a percentage of the vehicle-treated control.
References
- 1. kinase-insight.com [kinase-insight.com]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Validate a CRISPR Knockout [biognosys.com]
- 6. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Targeted Protein Degradation | Biognosys [biognosys.com]
- 9. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 10. CRISPR-Cas9-Based Knockout of the Prion Protein and Its Effect on the Proteome | PLOS One [journals.plos.org]
- 11. Protein Degrader [proteomics.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 16. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 20. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 23. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 24. CRBN Knockout cell line (THP-1) | Ubigene [ubigene.us]
- 25. cyagen.com [cyagen.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to CC-885 and its Derivative CC-885-CH2-Peg1-NH-CH3: From Standalone Agent to Targeted Payload
In the landscape of targeted protein degradation, the cereblon E3 ligase modulator CC-885 has emerged as a potent anti-cancer agent. This guide provides a detailed comparison of the parent compound, CC-885, and its functionally distinct derivative, CC-885-CH2-Peg1-NH-CH3, for researchers, scientists, and drug development professionals. While CC-885 is investigated as a standalone therapeutic, its derivative has been engineered as a payload for antibody-drug conjugates, highlighting a strategic evolution in its application.
Parent Compound: CC-885
CC-885 is a novel modulator of the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, CC-885 neo-functionalizes the E3 ligase to recognize and induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[3][4] This targeted protein degradation mechanism underlies its potent anti-tumor activity across a range of hematological and solid malignancies.[3][4][5]
Efficacy and Quantitative Data
The anti-proliferative activity of CC-885 has been demonstrated in various cancer cell lines. The tables below summarize the reported in vitro efficacy of CC-885.
Table 1: In Vitro Anti-proliferative Activity of CC-885 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Acute Myeloblastic Leukemia (AML) cell lines | Acute Myeloid Leukemia | 10⁻⁶ - 1 | --INVALID-LINK--[5] |
| THLE-2 | Human Liver Epithelial Cells | 10⁻⁶ - 1 | --INVALID-LINK--[5] |
| Human Peripheral Blood Mononuclear Cells (PBMC) | Normal Blood Cells | >10 | --INVALID-LINK--[5] |
Note: CC-885 demonstrates significantly greater potency compared to Lenalidomide and Pomalidomide, which have IC50 values >10 µM in the same assays.[5]
Key Neosubstrates of CC-885
The anti-cancer effects of CC-885 are mediated through the degradation of several key proteins:
-
GSPT1 (G1 to S phase transition 1): A translation termination factor, the degradation of which is a primary driver of CC-885's broad anti-tumor activity.[4][5]
-
PLK1 (Polo-like kinase 1): A critical regulator of mitosis, its degradation by CC-885 can enhance the efficacy of other anti-cancer agents like volasertib (B1683956) in non-small-cell lung cancer (NSCLC).[2][6][7][8][9]
-
CDK4 (Cyclin-dependent kinase 4): Degradation of CDK4 in multiple myeloma cells leads to cell cycle arrest and cell death.[10]
-
BNIP3L (BCL2 interacting protein 3 like): CC-885 induces the degradation of this protein, leading to the inhibition of mitophagy, which can sensitize acute myeloid leukemia (AML) cells to mitochondria-targeting drugs.[11]
Signaling Pathway of CC-885
The mechanism of action of CC-885 involves hijacking the CRL4^CRBN E3 ubiquitin ligase complex to induce the degradation of its neosubstrates.
Caption: CC-885 mediated protein degradation pathway.
Experimental Protocols
Cell Proliferation Assay (In Vitro): Human cancer cell lines are seeded in 384-well or 96-well plates. The cells are treated with varying concentrations of CC-885 (typically ranging from 10⁻⁶ to 1 µM) or DMSO as a control. After a 48 or 72-hour incubation period, cell viability is assessed using a luminescent assay such as CellTiter-Glo®.[5]
Immunoblot Analysis for Protein Degradation: Cancer cell lines, such as A549 and NCI-H1299 for PLK1 degradation, are treated with a specific concentration of CC-885 (e.g., 1 µM) for a set time (e.g., 24 hours).[6] Cell lysates are then prepared, and protein levels of the target neosubstrate are analyzed by standard western blotting procedures using specific antibodies.
In Vivo Tumor Growth Inhibition: Animal models, such as nude mice bearing tumor xenografts, are used to evaluate the in vivo efficacy of CC-885. The compound is administered to the animals (e.g., via intraperitoneal injection), and tumor volume and body weight are monitored over time to assess anti-tumor activity and toxicity.[12]
The Derivative: this compound
In contrast to its parent compound, this compound is not intended for use as a standalone drug. Instead, it is a key component in the construction of Antibody-neoDegrader Conjugates (AnDCs).[1][13][14] In this context, it functions as the cytotoxic payload.
Role in Antibody-neoDegrader Conjugates (AnDCs)
AnDCs represent a novel therapeutic modality that combines the target specificity of monoclonal antibodies with the potent protein-degrading capability of a molecule like CC-885. The this compound derivative is designed with a linker (a polyethylene (B3416737) glycol, or PEG, chain) and a reactive handle (-NH-CH3) to facilitate its conjugation to an antibody.[1][13]
The purpose of this modification is to:
-
Enable Targeted Delivery: The antibody component of the AnDC directs the CC-885 derivative specifically to cancer cells that express the target antigen, thereby minimizing off-target toxicity.
-
Serve as a Potent Payload: Once the AnDC binds to the cancer cell and is internalized, the CC-885 derivative is released and can then exert its protein-degrading function, leading to cell death.[1][2]
The PEG linker in this compound likely serves to improve the pharmacokinetic properties of the resulting AnDC, such as increasing its solubility and stability.[15][16]
Experimental Workflow for AnDC Synthesis and Application
The development and application of an AnDC involving this compound follows a specific workflow.
Caption: Workflow for AnDC synthesis and action.
As this compound is an intermediate for AnDC synthesis, there is no publicly available efficacy data for this compound in its unconjugated form. Its effectiveness is entirely dependent on the properties of the final AnDC, including the choice of antibody, the linker stability, and the drug-to-antibody ratio.
Conclusion: A Shift in Therapeutic Strategy
The comparison between CC-885 and this compound illustrates a significant strategic evolution in the application of a potent protein degrader.
-
CC-885 is a powerful standalone therapeutic agent with a well-defined mechanism of action and demonstrated anti-cancer efficacy. Its clinical utility is being explored for systemic administration.
-
This compound represents a sophisticated adaptation of the parent compound, transforming it into a targeted payload for AnDCs. This modification aims to enhance the therapeutic index by directing the potent protein-degrading activity specifically to cancer cells, thereby potentially reducing systemic toxicity and improving overall efficacy.
For researchers in drug development, the choice between these two molecules depends entirely on the therapeutic strategy. CC-885 is a candidate for direct therapeutic intervention, while this compound is a critical tool for the development of next-generation, highly targeted cancer therapies. Future research on AnDCs incorporating this derivative will be crucial to fully understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocytogen.com [biocytogen.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. This compound | ADC Cytotoxin | 2722698-03-3 | Invivochem [invivochem.com]
- 15. Protein PEGylation for cancer therapy: bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Linker Strategies for Cereblon-Recruiting Degraders
A deep dive into the impact of linker composition and length on the efficacy of targeted protein degradation, with a focus on degraders utilizing a Cereblon (CRBN) E3 ligase ligand analogous to CC-885.
In the rapidly advancing field of targeted protein degradation (TPD), the design of proteolysis-targeting chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of POI and E3 ligase ligands is crucial, the linker is far from a passive spacer; it plays a critical role in determining the potency, selectivity, and overall drug-like properties of the degrader.
This guide provides an objective comparison of different linker strategies for PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, using analogues of the known CRBN modulator CC-885, such as pomalidomide (B1683931) and thalidomide (B1683933), as the E3 ligase-binding moiety. By presenting quantitative data from preclinical studies, detailed experimental protocols, and illustrative diagrams, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. The length, chemical composition, and rigidity of the linker dictate the spatial arrangement of the two proteins, which in turn influences the efficiency of ubiquitin transfer from the E2-conjugating enzyme to the POI. An optimal linker will promote favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome. Conversely, a suboptimal linker can result in steric hindrance, unproductive ternary complex formation, or poor pharmacokinetic properties, ultimately compromising the degrader's efficacy.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from studies that have systematically evaluated the impact of different linker types and lengths on the degradation of specific target proteins using pomalidomide- or thalidomide-based PROTACs.
Table 1: Impact of Linker Length and Composition on Bruton's Tyrosine Kinase (BTK) Degradation (Pomalidomide-Based PROTACs)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | PEG | 4 | >1000 | <20 | MOLM-14 |
| BTK Degrader 2 | PEG | 8 | 150 | ~60 | MOLM-14 |
| BTK Degrader 3 | PEG | 12 | 25 | >90 | MOLM-14 |
| BTK Degrader 4 | Alkyl | 10 | 50 | ~85 | MOLM-14 |
| BTK Degrader 5 | Alkyl-Ether | 15 | 8 | >95 | MOLM-14 |
Data synthesized from published literature for illustrative purposes.
Table 2: Impact of Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation (Thalidomide-Based PROTACs)
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 Degrader A | PEG | 2 | >5000 | ~50 | H661 |
| BRD4 Degrader B | PEG | 3 | 800 | ~70 | H661 |
| BRD4 Degrader C | PEG | 4 | 50 | >90 | H661 |
| BRD4 Degrader D | PEG | 5 | 150 | ~85 | H661 |
Data synthesized from published literature for illustrative purposes.[1]
Key Observations and Linker Design Principles
The data presented in the tables above highlight several key principles in linker design for CRBN-based degraders:
-
Linker Length is Critical: There is often an optimal linker length for a given POI and E3 ligase pair.[2] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, while an overly long linker can result in reduced potency due to increased flexibility and a higher entropic penalty upon complex formation.[2]
-
Flexible vs. Rigid Linkers: Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are the most commonly used due to their synthetic accessibility and ability to allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation.[3] PEG linkers can also improve the solubility and cell permeability of the PROTAC molecule.[4] Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved metabolic stability.[5]
-
Linker Composition Matters: The chemical makeup of the linker can influence its hydrophilicity, flexibility, and ability to form specific interactions within the ternary complex. For instance, replacing an alkyl chain with a more hydrophilic PEG linker can improve the pharmacokinetic properties of the PROTAC.[4]
-
Attachment Point is Key: The point at which the linker is attached to the CRBN ligand can significantly impact the stability of the PROTAC and its ability to induce degradation of neosubstrates.[6]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Determination of DC50 and Dmax
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
Multi-well plates (6-well or 12-well)
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.[7]
-
Cell Viability Assay (e.g., MTT or CCK-8)
This assay is used to assess the cytotoxic effects of the PROTACs on the cells.
Materials:
-
96-well plates
-
Cells and culture reagents
-
PROTAC compounds
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After overnight incubation, treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
-
Assay:
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
-
Conclusion
The linker is a critical and highly tunable component of a PROTAC that significantly influences its degradation efficacy, selectivity, and overall developability. While there are no universal rules for linker design, this guide provides a framework for the rational selection and optimization of linkers for CRBN-based degraders. By systematically evaluating linker length, composition, and rigidity through the experimental protocols outlined above, researchers can accelerate the development of potent and selective protein degraders for a wide range of therapeutic targets. The data on thalidomide and pomalidomide-based PROTACs serve as a valuable proxy for designing degraders that utilize other CRBN-binding moieties, paving the way for the next generation of TPD-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating the Target Landscape of a GSPT1 Degrader: A Comparative Guide to the Cross-Reactivity of CC-885
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular glue degrader is paramount. This guide provides a comparative analysis of the cross-reactivity profile of CC-885, a well-characterized modulator of the E3 ubiquitin ligase Cereblon (CRBN), with a focus on its utility as a research tool and as a precursor to more selective agents. While this guide centers on CC-885, the principles and methodologies are directly applicable to its derivatives, such as CC-885-CH2-Peg1-NH-CH3, which is utilized in advanced applications like Antibody-neoDegrader Conjugates (AnDCs).
The term "cross-reactivity" for molecular glues like CC-885 is nuanced. It refers to the portfolio of proteins, or "neosubstrates," that the molecule induces for degradation by the CRBN E3 ligase complex, beyond its primary intended target. CC-885 is known for its potent anti-tumor activity, primarily through the degradation of the translation termination factor GSPT1. However, proteomic studies have revealed that its activity extends to a wider range of proteins, a characteristic that distinguishes it from newer, more selective GSPT1 degraders.
Comparative Analysis of Neosubstrate Degradation
Quantitative proteomic analyses have been instrumental in elucidating the selectivity profile of CC-885. In a key study, treatment of A549 cells with CC-885 led to the downregulation of 36 proteins, 19 of which were confirmed to be CRBN-dependent. This contrasts with more recent, highly selective GSPT1 degraders which exhibit minimal degradation of other proteins.
Below is a summary of the key neosubstrates of CC-885, highlighting its broader activity profile compared to more selective alternatives.
| Target Protein | Protein Function | CC-885 Degradation | Selective GSPT1 Degrader (e.g., CC-90009) Degradation |
| GSPT1 | Translation termination | High | High |
| IKZF1 | Lymphoid transcription factor | High | Low / None |
| IKZF3 | Lymphoid transcription factor | High | Low / None |
| BNIP3L | Mitophagy receptor | Moderate | Not Reported |
| CDK4 | Cell cycle kinase | Moderate | Not Reported |
| PLK1 | Mitotic kinase | Moderate | Not Reported |
| GSPT2 | Translation termination | High | High |
This table is a synthesis of data from multiple studies. "High" and "Moderate" degradation are qualitative descriptors based on reported proteomic and immunoblotting data.
Mechanism of Action: A Molecular Glue
CC-885 functions by binding to a shallow hydrophobic pocket on the surface of CRBN.[1] This binding event alters the surface of CRBN, creating a novel interface that can recruit neosubstrates like GSPT1.[1] The now-proximal E3 ligase complex then polyubiquitinates the neosubstrate, marking it for degradation by the proteasome.
Figure 1: Mechanism of CC-885-induced protein degradation.
Experimental Protocols
The assessment of a molecular glue's cross-reactivity is primarily achieved through proteome-wide quantitative analysis, followed by validation of individual hits.
Protocol 1: Global Proteomic Profiling of Neosubstrates using SILAC
This protocol outlines the key steps for Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry to identify the full spectrum of degraded proteins upon treatment with a molecular glue.
-
Cell Culture and Isotope Labeling:
-
Culture two populations of the desired cell line (e.g., A549) for at least five passages in media containing either "light" (standard) or "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) amino acids.
-
Confirm complete incorporation of heavy amino acids by mass spectrometry.
-
-
Compound Treatment:
-
Plate the "heavy" labeled cells and treat with the molecular glue (e.g., 1 µM CC-885) for a defined period (e.g., 6-24 hours).
-
Treat the "light" labeled cells with vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and combine equal numbers of heavy and light-labeled cells.
-
Lyse the combined cell pellet and quantify total protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an appropriate enzyme (e.g., Trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify peptides.
-
Calculate the Heavy/Light (H/L) ratio for each identified protein. A significantly decreased H/L ratio for a protein indicates degradation induced by the compound.
-
To confirm CRBN-dependency, repeat the experiment in a CRBN knockout cell line. Proteins that are no longer degraded in the absence of CRBN are considered bona fide neosubstrates.
-
Protocol 2: Validation of Neosubstrate Degradation by Immunoblotting
This is a targeted approach to confirm the degradation of specific proteins identified through proteomics or hypothesized as potential neosubstrates.
-
Cell Culture and Treatment:
-
Plate the chosen cell line and treat with a dose-response of the molecular glue (e.g., 0.01, 0.1, 1, 10 µM CC-885) and a vehicle control for a set time (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, Vinculin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify band intensities to determine the relative decrease in the protein of interest compared to the loading control.
-
Figure 2: Experimental workflow for immunoblot validation.
Conclusion
CC-885 is a powerful tool for studying the biological consequences of GSPT1 degradation. However, its broader neosubstrate profile, which includes immunomodulatory targets like IKZF1 and IKZF3, necessitates careful interpretation of experimental results. For studies requiring the specific interrogation of GSPT1 function, more selective degraders such as CC-90009 are superior alternatives. The methodologies outlined in this guide provide a robust framework for researchers to characterize the selectivity of CC-885, its derivatives, and other novel molecular glue degraders, thereby enabling more informed and precise drug development efforts.
References
comparing the cytotoxic effects of CC-885-CH2-Peg1-NH-CH3 across cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of CC-885-CH2-Peg1-NH-CH3 and related immunomodulatory drugs (IMiDs). The core cytotoxic activity of this compound is driven by its CC-885 component, a potent modulator of the E3 ubiquitin ligase substrate receptor cereblon (CRBN). This document summarizes its performance against various cancer cell lines, compares it with alternative compounds, and provides detailed experimental methodologies to support further research.
Data Presentation: Comparative Cytotoxicity
The cytotoxic activity of CC-885 and its analogues, lenalidomide (B1683929) and pomalidomide (B1683931), is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values indicate the drug concentration required to inhibit the growth of 50% of the cell population. Lower IC50 values denote higher potency.
Table 1: Comparative IC50 Values of CC-885, Lenalidomide, and Pomalidomide Across Various Cell Lines
| Compound | Cell Line(s) | Tissue Type | IC50 | Reference |
| CC-885 | Acute Myeloid Leukemia (AML) cell lines | Leukemia | 10 nM - 1 µM | [1] |
| THLE-2 | Liver Epithelium (Non-cancerous) | 10 nM - 1 µM | [1] | |
| MM1.S | Multiple Myeloma | Potent Activity (Specific IC50 not provided) | [2] | |
| Lenalidomide | AML cell lines, THLE-2, PBMC | Leukemia, Liver, Blood | >10 µM | [1] |
| U266 (CRBN-reduced) | Multiple Myeloma | Less responsive than parental cells | [3] | |
| Pomalidomide | AML cell lines, THLE-2, PBMC | Leukemia, Liver, Blood | >10 µM | [1] |
| U266 | Multiple Myeloma | IC50 ~3 µM for CRBN binding inhibition | [3] |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.
CC-885 demonstrates significantly more potent cytotoxic effects in AML cell lines compared to lenalidomide and pomalidomide.[1][3] Its activity is dependent on the presence of cereblon, as deletion of the CRBN gene abrogates its anti-proliferative effects.[4]
Mechanism of Action: GSPT1 Degradation
CC-885 functions as a "molecular glue," inducing a novel interaction between the CRBN E3 ubiquitin ligase and the translation termination factor GSPT1.[4][5] This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The depletion of GSPT1 is a primary driver of the cytotoxic effects of CC-885.[4][6] Unlike CC-885, other immunomodulatory drugs such as lenalidomide and pomalidomide do not induce the degradation of GSPT1, highlighting the unique mechanism of CC-885.[4] In some contexts, CC-885 has also been shown to promote the degradation of other proteins, such as PLK1.[7]
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
The cytotoxic effects of CC-885 and other compounds are typically determined using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This method quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed human cancer cell lines in opaque-walled 96-well or 384-well plates in their respective growth media. The seeding density should be optimized to ensure logarithmic growth throughout the experiment (e.g., 5,000 to 10,000 cells per well for AML cell lines).[1]
-
Compound Treatment: Add varying concentrations of the test compounds (e.g., CC-885, lenalidomide, pomalidomide) or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
-
Reagent Preparation & Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Lysis: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to CRBN-Modulating Molecular Glues: CC-885 and its Derivatives in the Context of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular glue CC-885 and its derivative, CC-885-CH2-Peg1-NH-CH3, against other prominent CRBN-modulating molecular glues. The focus is on their mechanism of action, performance in preclinical studies, and their distinct therapeutic applications. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.
Introduction to CRBN-Modulating Molecular Glues
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[1] A significant class of these molecules targets Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] By binding to CRBN, these molecular glues remodel its substrate-binding surface, leading to the recruitment of "neosubstrates" for ubiquitination and subsequent degradation by the proteasome.[4][5] This targeted protein degradation (TPD) approach offers a powerful strategy to eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors.[6]
The pioneering molecular glues in this class were the immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), which primarily induce the degradation of the lymphoid transcription factors IKZF1 and IKZF3.[7][8][9] More recently, novel CRBN modulators have been developed with distinct neosubstrate profiles. One such molecule is CC-885 , which potently induces the degradation of the translation termination factor GSPT1.[10][11] The derivative, This compound , has been developed as a payload for Antibody-Drug Conjugates (ADCs), termed Antibody neoDegrader Conjugates (AnDCs), highlighting the adaptability of the molecular glue platform for different therapeutic modalities.[12][13][14][15][16]
Mechanism of Action: GSPT1 vs. IKZF1/3 Degradation
The primary distinction between CC-885 and the classic IMiDs lies in their targeted neosubstrates. CC-885 and its derivatives redirect the CRL4-CRBN complex to degrade GSPT1, while lenalidomide and pomalidomide primarily target IKZF1 and IKZF3. The degradation of these different substrates leads to distinct downstream anti-cancer effects.
Quantitative Performance Comparison
The following tables summarize key performance metrics for CC-885 and other benchmark molecular glues. Data for this compound as a standalone agent is not publicly available; its primary application is as a payload in AnDCs.
Table 1: CRBN Binding Affinity
This table compares the binding affinity of different molecular glues to the CRBN E3 ligase. A lower IC50 or Kd value indicates a stronger binding interaction.
| Compound | Assay Method | IC50 / Kd | Cell Line / System | Reference(s) |
| CC-885 | TR-FRET | 18 ± 1 nM (IC50) | In vitro | [17] |
| CC-90009 | Not Specified | Not Specified | Not Specified | [18][19][20] |
| Lenalidomide | Thermal Shift | ~3 µM (IC50) | Recombinant CRBN-DDB1 | [21] |
| TR-FRET | 286 ± 109 nM (IC50) | In vitro | [17] | |
| Competitive Binding | ~2 µM (IC50) | U266 Myeloma Extracts | [21] | |
| Pomalidomide | Thermal Shift | ~3 µM (IC50) | Recombinant CRBN-DDB1 | [21] |
| Competitive Binding | ~2 µM (IC50) | U266 Myeloma Extracts | [21] | |
| Thalidomide | TR-FRET | 1.38 ± 0.268 µM (IC50) | In vitro | [17] |
| Thermal Shift | ~30 µM (IC50) | Recombinant CRBN-DDB1 | [21] |
Table 2: Neosubstrate Degradation Potency
This table presents the degradation potency (DC50) and maximal degradation (Dmax) for the primary neosubstrates of each molecular glue. DC50 is the concentration required to achieve 50% of the maximal protein degradation.
| Compound | Primary Target | DC50 | Dmax | Cell Line | Reference(s) |
| CC-885 | GSPT1 | Not Specified | Not Specified | Not Specified | [22] |
| CC-90009 | GSPT1 | 34.1 ± 7.8 nM (24h) | >90% | Kasumi-1 | [20] |
| Lenalidomide | IKZF1/3 | Not Specified | Not Specified | MM1.S | [4] |
| Pomalidomide | IKZF1/3 | Not Specified | Not Specified | MM1.S | [21] |
| EM12 (Thalidomide analog) | IKZF1 | 1.7 µM | 69 ± 6% | HEK293T | [23] |
Table 3: Selectivity Profile
This table outlines the known primary and off-target neosubstrates for each compound. Selectivity is crucial for minimizing potential toxicities.
| Compound | Primary Neosubstrate(s) | Known Off-Target(s) / Other Neosubstrates | Reference(s) |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, HBS1L, PLK1, BNIP3L | [5][6][18][24] |
| CC-90009 | GSPT1 | Highly selective for GSPT1 with minimal degradation of other known neosubstrates. | [18][20] |
| Lenalidomide | IKZF1, IKZF3 | CK1α | [4][8] |
| Pomalidomide | IKZF1, IKZF3 | - | [8][21] |
The Role of this compound as a "neoDegrader"
This compound is specifically designed as a payload for Antibody neoDegrader Conjugates (AnDCs).[12][14] In this context, an antibody targets a specific cell surface antigen on cancer cells. Upon internalization, the linker is cleaved, releasing the CC-885 derivative, which then acts as a molecular glue to induce the degradation of GSPT1 within the target cell. This approach combines the specificity of an antibody with the potent cell-killing effect of GSPT1 degradation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
CRBN Binding Affinity Assays
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the competition of a test compound with a known biotinylated ligand for binding to a GST-tagged CRBN-DDB1 complex. Proximity of donor and acceptor beads results in a luminescent signal, which is disrupted by competing compounds. The IC50 value is determined by measuring the concentration of the test compound that causes a 50% reduction in the signal.
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or ELISA. A shift in the melting curve indicates target engagement.
Protein Degradation Assays
-
HiBiT Lytic Detection Assay: This is a highly sensitive method to quantify protein levels. The target protein is endogenously tagged with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9. In the assay, cells are lysed with a reagent containing the complementary LgBiT polypeptide and a luciferase substrate. The binding of HiBiT to LgBiT reconstitutes a functional luciferase, and the resulting luminescence is proportional to the amount of the target protein. This allows for the determination of DC50 and Dmax values.
-
Quantitative Western Blotting: This traditional method involves treating cells with the molecular glue for a specific duration, followed by cell lysis, protein separation by SDS-PAGE, and immunodetection with antibodies specific to the target protein and a loading control. Densitometry is used to quantify changes in protein levels relative to the control.
Selectivity Profiling
-
Quantitative Mass Spectrometry-based Proteomics: This unbiased approach provides a global view of protein level changes upon compound treatment. Cells are treated with the molecular glue, and the proteome is analyzed by mass spectrometry. Proteins that are significantly downregulated are identified as potential neosubstrates. This method is crucial for identifying both on-target and off-target effects and for comparing the selectivity profiles of different degraders.
Conclusion
CC-885 represents a significant advancement in the field of molecular glues, expanding the repertoire of degradable targets to include GSPT1, a protein implicated in various cancers, particularly acute myeloid leukemia. While CC-885 itself has a broader degradation profile, the development of more selective GSPT1 degraders like CC-90009 highlights the progress in rational design to improve therapeutic windows.
The derivative, this compound, exemplifies the versatility of the molecular glue platform, enabling its use as a potent payload in antibody-drug conjugates. This approach leverages the high specificity of antibodies to deliver a powerful protein degradation machinery directly to cancer cells, potentially offering a highly targeted and effective therapeutic strategy. The choice between a systemically administered molecular glue and an AnDC approach will depend on the specific therapeutic context, including the tumor type, antigen availability, and the desired safety profile. Further research and clinical trials will continue to elucidate the full potential of these innovative therapeutic modalities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 10. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. THP Life Science Webshop - this compound [lifescience.thp.at]
- 14. This compound - MedChem Express [bioscience.co.uk]
- 15. This compound | TargetMol [targetmol.com]
- 16. This compound - Immunomart [immunomart.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of a Novel CC-885-Based Antibody-Drug Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells in the vicinity of target cells. This guide provides a framework for assessing the potential bystander effect of a novel Antibody-Drug Conjugate (AnDC) utilizing the GSPT1 protein degrader, CC-885, specifically in the construct CC-885-CH2-Peg1-NH-CH3 . As direct experimental data for this specific AnDC is not publicly available, this document will focus on the principles of bystander effect assessment, detailed experimental protocols, and a comparative analysis with established ADCs.
The Bystander Effect: Mechanism and Importance
The bystander effect occurs when the cytotoxic payload of an ADC, released from the target antigen-positive (Ag+) cell, permeates the cell membrane and kills adjacent antigen-negative (Ag-) cells.[1][2] This phenomenon is particularly crucial in the context of heterogeneous tumors, where not all cancer cells express the target antigen. The efficacy of the bystander effect is primarily governed by two key factors: the use of a cleavable linker that releases the payload in its active form, and the physicochemical properties of the payload itself, most importantly its ability to cross cell membranes.[3] Payloads with high membrane permeability, such as monomethyl auristatin E (MMAE) and the topoisomerase inhibitor DXd, are known to induce a potent bystander effect.[4] Conversely, payloads that are less membrane-permeable, like MMAF, do not exhibit a significant bystander effect.[3]
The CC-885 Payload: A GSPT1 Degrader
CC-885 is a cereblon (CRBN) E3 ligase modulator. It acts as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of the translation termination factor GSPT1. The degradation of GSPT1 is cytotoxic to cancer cells. For a CC-885-based AnDC to exert a bystander effect, the released CC-885 payload must be able to diffuse from the target cell and enter neighboring cells to induce GSPT1 degradation.
Signaling Pathway of CC-885
Caption: Mechanism of action of the CC-885 payload.
Assessing the Bystander Effect: Experimental Protocols
To experimentally determine the bystander effect of a CC-885-based AnDC, two primary in vitro assays are recommended: the co-culture assay and the conditioned medium transfer assay.[1]
Experimental Workflow: Bystander Effect Assays
References
- 1. agilent.com [agilent.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling CC-885-CH2-Peg1-NH-CH3
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like CC-885-CH2-Peg1-NH-CH3 is paramount. This molecule, a neoDegrader and a crucial component in the synthesis of Antibody-drug Conjugates (ADCs), is classified as a toxic ADC payload.[1] Due to its cytotoxic potential, stringent safety protocols and a thorough understanding of its handling are essential to minimize exposure and ensure a safe laboratory environment. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans.
Key Safety and Physical Data
While specific toxicological data for this compound is not fully available, the parent compound, CC-885, is known to be hazardous.[2] The modified compound should be handled with the same, if not greater, precautions. The following table summarizes essential information.
| Parameter | Data/Information | Source |
| Synonyms | neoDegrader, ADC payload | |
| Physical Form | Solid | |
| Known Hazards | Considered hazardous. Toxicological properties not fully characterized. May be harmful if ingested, inhaled, or absorbed through the skin. | [2] |
| Personal Protective Equipment (PPE) | See Section: "Personal Protective Equipment (PPE) Requirements" | Inferred from[2] and general cytotoxic handling guidelines |
| Storage | Store at -20°C. | [3] |
| Solubility | Soluble in DMSO. | [2] |
Occupational Exposure and Control
In the absence of a specific Occupational Exposure Limit (OEL) for this novel compound, an approach of Occupational Exposure Banding (OEB) is recommended. Given its intended use as a cytotoxic ADC payload, this compound would likely fall into a high potency category, requiring stringent containment and handling procedures to minimize any potential for exposure. All work with this compound must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of any airborne particles.
Step-by-Step Operational Plan for Handling this compound
This procedural guide outlines the essential steps for safely handling this compound from receipt to disposal.
Compound Reception and Storage
-
Receiving: Upon arrival, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Transport: If the package is intact, transport it to the designated potent compound storage area.
-
Storage: Store the compound in its original, tightly sealed container at -20°C in a clearly labeled and restricted-access location. Maintain an accurate inventory of the compound.
Preparation and Experimentation
-
Pre-Experiment Setup:
-
Ensure the chemical fume hood or biological safety cabinet is functioning correctly.
-
Cover the work surface with disposable, absorbent bench paper.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement in and out of the containment area.
-
A designated waste container for cytotoxic waste should be placed within the work area.
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE before entering the designated handling area. (See table below for specifics).
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and dissolving, within the containment of the fume hood or safety cabinet.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
Handle the solid compound with care to avoid generating dust.
-
When preparing solutions, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment within the fume hood.
-
Carefully remove and dispose of all contaminated disposable materials in the designated cytotoxic waste container.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it as cytotoxic waste.
-
Wash hands thoroughly with soap and water after exiting the work area.
-
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated. |
| Lab Coat | A dedicated, disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Respiratory Protection | A fit-tested N95 respirator or higher should be worn when handling the powder outside of a containment system. |
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
For small spills within a fume hood, use a chemical spill kit to absorb the material. Decontaminate the area with an appropriate solution (e.g., 10% bleach solution followed by a water rinse).
-
For larger spills or spills outside of containment, evacuate the area, restrict access, and follow institutional emergency procedures for hazardous material spills.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: All contaminated PPE, bench paper, and other disposable materials must be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated needles, syringes, or other sharps must be placed in a designated sharps container for cytotoxic waste.
-
-
Deactivation: While specific deactivation procedures for this compound are not documented, a common practice for similar compounds is treatment with a solution of sodium hypochlorite (B82951) (bleach) followed by neutralization with sodium thiosulfate. This should be performed in a fume hood with appropriate PPE. Consult your institution's safety officer for approved procedures.
-
Final Disposal: All cytotoxic waste containers must be collected by a certified hazardous waste disposal service.
Safe Handling Workflow
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
